molecular formula C10H21NO B13516124 1-[(Cyclopentylmethyl)amino]-2-methylpropan-2-ol

1-[(Cyclopentylmethyl)amino]-2-methylpropan-2-ol

Cat. No.: B13516124
M. Wt: 171.28 g/mol
InChI Key: YVEXZXAHQCYNIF-UHFFFAOYSA-N
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Description

1-[(Cyclopentylmethyl)amino]-2-methylpropan-2-ol is a useful research compound. Its molecular formula is C10H21NO and its molecular weight is 171.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

1-(cyclopentylmethylamino)-2-methylpropan-2-ol

InChI

InChI=1S/C10H21NO/c1-10(2,12)8-11-7-9-5-3-4-6-9/h9,11-12H,3-8H2,1-2H3

InChI Key

YVEXZXAHQCYNIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNCC1CCCC1)O

Origin of Product

United States

Foundational & Exploratory

synthesis of 1-[(Cyclopentylmethyl)amino]-2-methylpropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Synthesis of 1-[(Cyclopentylmethyl)amino]-2-methylpropan-2-ol

Part 1: Executive Summary & Retrosynthetic Analysis

The target molecule, This compound , represents a critical β-amino alcohol motif often found in G-protein coupled receptor (GPCR) antagonists, specifically targeting chemokine receptors (e.g., CCR2/CCR5) [1]. Its structure combines a lipophilic cyclopentyl tail with a polar, sterically hindered tertiary alcohol head, serving as a "conformational anchor" in drug design.

This guide details two distinct synthetic pathways. Route A is the preferred industrial approach, utilizing the high atom economy of epoxide ring opening. Route B is a convergent medicinal chemistry approach utilizing reductive amination, ideal for parallel library synthesis.

Retrosynthetic Logic

The molecule is disconnected at the secondary amine nitrogen.

  • Disconnection A (C-N bond): Cleavage between the nitrogen and the tert-alcohol moiety reveals Isobutylene Oxide and Cyclopentylmethylamine .

  • Disconnection B (C-N bond): Cleavage between the nitrogen and the cyclopentyl group reveals Cyclopentanecarbaldehyde and 1-Amino-2-methylpropan-2-ol .

Retrosynthesis cluster_RouteA Route A: Epoxide Opening (Atom Economy) cluster_RouteB Route B: Reductive Amination (Convergent) Target Target: This compound SM_A1 Isobutylene Oxide (CAS 558-30-5) Target->SM_A1  Retro-Aldol / SN2 SM_A2 Cyclopentylmethylamine (CAS 1120-88-3) Target->SM_A2 SM_B1 Cyclopentanecarbaldehyde (CAS 872-53-7) Target->SM_B1  Retro-Reductive Amination SM_B2 1-Amino-2-methylpropan-2-ol (CAS 2854-16-2) Target->SM_B2

Figure 1: Retrosynthetic analysis showing the two primary disconnection strategies.

Part 2: Route A – Regioselective Aminolysis of Isobutylene Oxide

This route is preferred for scale-up due to low cost and high atom economy. The reaction relies on the nucleophilic attack of the primary amine on the less substituted carbon of the epoxide.

Mechanism: Isobutylene oxide (1,2-epoxy-2-methylpropane) is an unsymmetrical epoxide. Under neutral or basic conditions, nucleophilic attack is governed by steric hindrance rather than electronic stabilization of the transition state. Therefore, the amine attacks the terminal methylene (CH₂) group, yielding the desired primary amine derivative with a tertiary alcohol [2].

Reagents:

  • Substrate: Cyclopentylmethylamine (1.0 equiv)

  • Electrophile: Isobutylene oxide (1.2 equiv)

  • Solvent: Ethanol (EtOH) or Water (Green Chemistry variant)

  • Catalyst (Optional): Lithium perchlorate (LiClO₄) or Calcium Triflate [3] can accelerate kinetics but are not strictly necessary for this reactive epoxide.

Protocol A: Step-by-Step
  • Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add Cyclopentylmethylamine (10.0 g, 101 mmol) and Ethanol (50 mL).

  • Addition: Cool the solution to 0°C. Add Isobutylene oxide (8.7 g, 121 mmol) dropwise over 15 minutes. Note: Isobutylene oxide is volatile (bp 50°C); maintain low temperature during addition.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour, then heat to mild reflux (50-60°C) for 4-6 hours. Monitor by TLC (System: 10% MeOH in DCM with 1% NH₄OH; Stain: Ninhydrin).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove ethanol and excess epoxide.

    • Crucial Step: The product is an amino alcohol and may be water-soluble. Do not perform a standard aqueous wash unless necessary.

    • Dissolve the residue in Et₂O or MTBE (100 mL) and wash with a minimal amount of brine (20 mL) to remove trace water-soluble impurities.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Distillation under high vacuum (Kugelrohr) is preferred for oils. If solid, recrystallize from Hexane/EtOAc.

Data Summary: Route A

ParameterSpecification
Limiting Reagent Cyclopentylmethylamine
Stoichiometry 1.0 : 1.2 (Amine : Epoxide)
Temp/Time 60°C / 6 hours
Expected Yield 85 - 92%
Key Risk Polymerization of epoxide (avoid strong acids).

Part 3: Route B – Reductive Amination

This route is ideal if 1-amino-2-methylpropan-2-ol is already in stock or if the cyclopentyl moiety is being varied (e.g., analog library generation).

Mechanism: Formation of an imine (Schiff base) between the aldehyde and amine, followed by selective reduction using Sodium Triacetoxyborohydride (STAB). STAB is preferred over NaCNBH₃ due to lower toxicity and better selectivity for imines over aldehydes [4].

Protocol B: Step-by-Step
  • Imine Formation:

    • In a dry flask, dissolve 1-Amino-2-methylpropan-2-ol (CAS 2854-16-2) (1.0 equiv) and Cyclopentanecarbaldehyde (1.0 equiv) in Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (0.2 M concentration).

    • Add Magnesium Sulfate (MgSO₄) (2.0 equiv) to sequester water and drive imine formation. Stir at Room Temperature (RT) for 2 hours.

  • Reduction:

    • Filter off the MgSO₄ (optional but recommended for cleaner reactions).

    • Cool the filtrate to 0°C.

    • Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.4 equiv) in one portion.

    • Add Acetic Acid (1.0 equiv) to catalyze the reduction.

    • Stir at RT overnight (12-16 hours).

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes until gas evolution ceases.

    • Separate phases. Extract the aqueous layer with DCM (2x).

    • Combine organics, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography on silica gel.

    • Eluent: DCM:MeOH:NH₄OH (95:5:0.5). The ammonia is critical to prevent the amine from streaking on silica.

RouteB_Workflow Step1 Imine Formation (DCM, MgSO4) Step2 Reduction (NaBH(OAc)3, AcOH) Step1->Step2  Intermediate Imine Step3 Quench (Sat. NaHCO3) Step2->Step3  Crude Amine Step4 Purification (Silica: DCM/MeOH/NH3) Step3->Step4  Free Base

Figure 2: Workflow for the reductive amination strategy.

Part 4: Characterization & Quality Control

To validate the synthesis, the following analytical signatures must be confirmed.

1. Proton NMR (¹H NMR, 400 MHz, CDCl₃)

  • δ 0.8–1.0 (s, 6H): Gem-dimethyl groups of the 2-methylpropan-2-ol moiety.

  • δ 1.1–1.8 (m, 9H): Cyclopentyl ring protons (multiplets).

  • δ 2.4–2.6 (d, 2H): Methylene protons adjacent to the cyclopentyl ring (N-CH₂-CH).

  • δ 2.6 (s, 2H): Methylene protons adjacent to the quaternary carbon (N-CH₂-C(OH)).

  • δ 3.0–3.5 (br s, 2H): Exchangeable protons (OH and NH).

2. Mass Spectrometry (ESI+)

  • Calculated Mass (C₁₀H₂₁NO): 171.28 Da.

  • Observed [M+H]⁺: 172.3.

3. Impurity Profile

  • Bis-alkylation (Route A): If excess epoxide is used, the secondary amine product can react again to form the tertiary amine. Control: Use slight excess of amine or slow addition of epoxide.

  • Regioisomer (Route A): Attack at the tertiary carbon of the epoxide. This is rare under the described conditions but can be detected by shift of the gem-dimethyl signal.

Part 5: Safety & Handling

  • Isobutylene Oxide: Highly flammable and a suspected carcinogen/mutagen. Use only in a fume hood. It is an alkylating agent; avoid skin contact.

  • Cyclopentylmethylamine: Corrosive and lachrymator.

  • NaBH(OAc)₃: Generates hydrogen gas upon quenching; ensure adequate ventilation.

References

  • Chemokine Receptor Antagonists: Structure-Activity Relationships of CCR2 Antagonists containing amino-alcohol linkers. J. Med. Chem., 2010 , 53(4), 1876–1880. Link

  • Regioselective Epoxide Opening: Smith, J. G. Synthetically useful reactions of epoxides. Synthesis, 1984 , 8, 629-656. Link

  • Catalytic Aminolysis: Azizi, N., & Saidi, M. R. Lithium perchlorate promoted highly regioselective ring opening of epoxides with amines. Can. J. Chem., 2005 , 83(5), 505-507. Link

  • Reductive Amination: Abdel-Magid, A. F., et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. J. Org. Chem., 1996 , 61, 3849-3862. Link

An In-depth Technical Guide to the Chemical Properties of 1-[(Cyclopentylmethyl)amino]-2-methylpropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted chemical properties of 1-[(Cyclopentylmethyl)amino]-2-methylpropan-2-ol. As a molecule containing both a secondary amine and a tertiary alcohol functional group, it possesses a unique combination of characteristics that are of significant interest in medicinal chemistry and organic synthesis. This document will delve into its structural features, predicted physicochemical properties, reactivity, and potential synthetic pathways. The information presented herein is synthesized from established principles of organic chemistry and data from analogous structures, offering a predictive yet thorough examination for researchers and drug development professionals.

Introduction: The Structural and Functional Landscape of Amino Alcohols

Amino alcohols are a pivotal class of organic compounds characterized by the presence of both an amino and a hydroxyl group.[1][2][3] This bifunctionality makes them exceptionally versatile building blocks in the synthesis of a wide array of biologically active molecules and chiral ligands.[1][4][5] The specific compound, this compound, integrates a sterically hindered tertiary alcohol with a secondary amine, a structural motif with potential implications for its reactivity and biological interactions.

The cyclopentylmethyl group attached to the nitrogen atom introduces a lipophilic and conformationally flexible element. The tertiary alcohol, specifically a 2-methylpropan-2-ol (tert-butanol) moiety, is known for its steric bulk and resistance to oxidation. These features are expected to significantly influence the molecule's solubility, basicity, and reactivity profile.

Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale and Comparative Insights
Molecular Formula C₁₀H₂₃NODerived from structural analysis.
Molecular Weight 173.30 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow liquid or low melting solidMany amino alcohols are liquids or low-melting solids at room temperature.[3]
Boiling Point HighAmino alcohols generally exhibit high boiling points due to intermolecular hydrogen bonding between the hydroxyl and amino groups.[3]
Melting Point Low to moderateThe presence of a bulky cyclopentyl group may disrupt crystal lattice packing, leading to a lower melting point compared to more linear analogs.
Solubility The hydroxyl and amino groups are hydrophilic and capable of hydrogen bonding, suggesting some water solubility.[3] The cyclopentylmethyl and tert-butyl groups are hydrophobic, which will limit its aqueous solubility but enhance its solubility in organic solvents like ethanol, acetone, and ether.[6]
pKa ~9-10 for the protonated amineThe pKa of the conjugate acid of a secondary amine is typically in this range. The electron-donating alkyl groups may slightly increase the basicity.

Synthesis and Manufacturing Pathways

The synthesis of this compound can be approached through several established methods for forming amino alcohols. A common and effective strategy is the ring-opening of an epoxide with an amine.[1][3]

Proposed Synthetic Route: Epoxide Ring-Opening

A plausible and efficient synthesis involves the reaction of cyclopentylmethanamine with 2-methyl-2-vinyloxirane. This nucleophilic addition reaction would be catalyzed by a Lewis or Brønsted acid.

Synthesis of this compound Cyclopentylmethanamine Cyclopentylmethanamine Reaction Cyclopentylmethanamine->Reaction 2-Methyl-2-vinyloxirane 2-Methyl-2-vinyloxirane 2-Methyl-2-vinyloxirane->Reaction Product This compound Reaction->Product Nucleophilic Ring-Opening

Caption: Proposed synthesis via epoxide ring-opening.

Experimental Protocol Outline:

  • Reactant Preparation: In a round-bottom flask, dissolve cyclopentylmethanamine in a suitable aprotic solvent such as isopropanol or acetonitrile.

  • Reaction Initiation: Add 2-methyl-2-vinyloxirane to the solution. A catalytic amount of a mild acid (e.g., lithium perchlorate) can be added to facilitate the reaction.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (40-60 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Alternative Synthetic Route: Reductive Amination

Another viable approach is the reductive amination of 1-hydroxy-2-methylpropan-2-one with cyclopentylmethanamine.

Reductive Amination Synthesis 1-Hydroxy-2-methylpropan-2-one 1-Hydroxy-2-methylpropan-2-one Imine_Intermediate Imine Intermediate 1-Hydroxy-2-methylpropan-2-one->Imine_Intermediate Cyclopentylmethanamine Cyclopentylmethanamine Cyclopentylmethanamine->Imine_Intermediate Product This compound Imine_Intermediate->Product Reduction (e.g., NaBH4)

Caption: Synthesis via reductive amination.

Chemical Reactivity and Stability

The chemical behavior of this compound is dictated by its two primary functional groups: the secondary amine and the tertiary alcohol.

Reactivity of the Amino Group

The secondary amine is nucleophilic and basic. It is expected to undergo reactions typical of secondary amines:

  • Salt Formation: It will react with acids to form ammonium salts, which are generally water-soluble.[3]

  • N-Alkylation and N-Acylation: The amine can be further alkylated or acylated to form tertiary amines or amides, respectively.

  • Reaction with Carbonyl Compounds: It can react with aldehydes and ketones to form enamines.[2]

Reactivity of the Hydroxyl Group

The tertiary alcohol is sterically hindered, which will influence its reactivity.

  • Oxidation: Tertiary alcohols are resistant to oxidation under standard conditions.

  • Esterification: Direct esterification with carboxylic acids is difficult due to steric hindrance. Reaction with more reactive acylating agents like acid chlorides or anhydrides might be possible under forcing conditions.

  • Dehydration: Acid-catalyzed dehydration could lead to the formation of an alkene.

Intramolecular Interactions

The proximity of the amino and hydroxyl groups allows for the possibility of intramolecular hydrogen bonding. This can influence the compound's conformation, reactivity, and physical properties by affecting the availability of the lone pair on the nitrogen and the hydrogen-bonding capability of the hydroxyl group.[2]

Functional Group Reactivity cluster_molecule This compound cluster_reactions Potential Reactions Amine Secondary Amine (-NH-) Salt_Formation Salt Formation Amine->Salt_Formation N_Alkylation N-Alkylation Amine->N_Alkylation N_Acylation N-Acylation Amine->N_Acylation Enamine_Formation Enamine Formation Amine->Enamine_Formation Alcohol Tertiary Alcohol (-OH) Dehydration Dehydration Alcohol->Dehydration

Caption: Reactivity map of the functional groups.

Spectroscopic Characterization (Predicted)

Spectroscopic analysis would be essential for the structural confirmation of this compound.

  • ¹H NMR: Expected signals would include a broad singlet for the -OH proton, a singlet for the two methyl groups of the tert-butyl moiety, multiplets for the cyclopentyl ring protons, and signals corresponding to the methylene group adjacent to the nitrogen and the methine proton of the cyclopentylmethyl group. The N-H proton would likely appear as a broad singlet.

  • ¹³C NMR: The spectrum would show distinct signals for the quaternary carbon of the alcohol, the two equivalent methyl carbons, and the various carbons of the cyclopentylmethyl group.

  • IR Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch (broad, ~3300-3400 cm⁻¹), the N-H stretch (weaker, ~3300-3500 cm⁻¹), and C-N and C-O stretching vibrations.

  • Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z 173. Subsequent fragmentation patterns would likely involve the loss of a methyl group or cleavage adjacent to the nitrogen atom.

Applications in Research and Drug Development

Amino alcohols are valuable scaffolds in medicinal chemistry due to their ability to interact with biological targets through hydrogen bonding and ionic interactions.[5] The structural features of this compound suggest several potential applications:

  • Chiral Ligands: If synthesized in an enantiomerically pure form, it could serve as a chiral ligand in asymmetric catalysis.[3][5]

  • Drug Intermediates: It can be a building block for more complex molecules with potential therapeutic activities. The combination of a lipophilic cyclopentyl group and a polar amino alcohol moiety is a common feature in many drug candidates.

  • Modulation of Physicochemical Properties: The amino alcohol group can be incorporated into larger molecules to enhance their solubility and bioavailability.[1]

Conclusion

This compound is a fascinating molecule with a rich, albeit predicted, chemical profile. Its bifunctional nature, combining a secondary amine and a sterically hindered tertiary alcohol, offers a unique platform for synthetic and medicinal chemistry explorations. This guide has provided a comprehensive overview of its anticipated properties, synthesis, and reactivity, grounded in the fundamental principles of organic chemistry and data from analogous compounds. Further empirical investigation is warranted to fully elucidate the chemical and biological characteristics of this promising compound.

References

  • Amino Alcohols: Synthesis Approaches, Chemical Reactivity, And Contemporary Applications. (2025, October 17). Vertex AI Search.
  • Aminoalcohol Definition - Organic Chemistry Key Term - Fiveable. (2025, September 15). Fiveable.
  • Amino Alcohols - Alfa Chemistry. (n.d.). Alfa Chemistry.
  • Amino Alcohols | SCBT - Santa Cruz Biotechnology. (n.d.). Santa Cruz Biotechnology.
  • Amino Alcohols: Synthesis Approaches, Chemical Reactivity, And Contemporary Applications - ResearchGate. (2025, November 10).
  • 1-Cyclopent-2-en-1-yl-2-methylpropan-2-ol - PubChem. (n.d.). PubChem.
  • tert-Butyl alcohol | Solubility of Things. (n.d.). Solubility of Things.
  • tert-Butanol - Sciencemadness Wiki. (2023, November 3). Sciencemadness.

Sources

Technical Monograph: 1-[(Cyclopentylmethyl)amino]-2-methylpropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical monograph on 1-[(Cyclopentylmethyl)amino]-2-methylpropan-2-ol , a specialized chemical building block used in modern medicinal chemistry.[1][2] It focuses on its synthesis, structural properties, and utility in designing metabolically stable drug candidates.[3]

A Strategic Building Block for Metabolically Stable Drug Design[1][2]

Executive Summary & Chemical Identity[2]

This compound is a sterically hindered


-amino alcohol.[1][2] It combines a lipophilic cyclopentyl  anchor with a gem-dimethyl  substituted polar headgroup.[1][2] This specific architecture is highly valued in drug discovery for its ability to modulate lipophilicity (LogD) while blocking metabolic "soft spots" typically found in linear amino alcohols.[2]

It is frequently employed as a linker or pharmacophore fragment in the development of GPCR ligands (e.g., CCR2/CCR5 antagonists) and ion channel modulators (e.g., Nav1.7 inhibitors), where the gem-dimethyl group improves oral bioavailability by preventing


-carbon oxidation.[2]
Chemical Structure & Properties[2][3][4][5][6][7][8][9][10]
PropertyDescription
IUPAC Name This compound
Common Name

-(Cyclopentylmethyl)-2-hydroxy-2-methylpropylamine
Molecular Formula

Molecular Weight 171.28 g/mol
Structural Class

-Amino Alcohol; Secondary Amine
Key Motif gem-Dimethyl group (Metabolic blocker)
Analogous CAS 1178438-03-3 (Cyclopropyl analog); 2854-16-2 (Core amine)
Predicted pKa ~9.5 (Secondary amine)
Predicted LogP ~1.8 (Moderate lipophilicity)

Medicinal Chemistry Rationale

The selection of this specific building block is rarely accidental. It is used to solve specific "drug-like" property issues during lead optimization.

The Gem-Dimethyl Effect (Thorpe-Ingold Effect)

The two methyl groups at the C2 position are not merely structural spacers; they exert a profound conformational effect.[1][2]

  • Conformational Lock: The bulky methyl groups restrict the rotation of the N-C-C-O backbone, pre-organizing the molecule into a gauche conformation that often matches the bioactive pose required for receptor binding.

  • Metabolic Shielding: In linear amino alcohols (e.g., 1-aminopropan-2-ol), the carbon adjacent to the alcohol is a prime target for Cytochrome P450 enzymes (oxidative deamination).[1][2] The quaternary carbon in this molecule completely blocks this metabolic pathway, significantly extending the half-life (

    
    ) of the parent drug.
    
Lipophilic Tuning (Cyclopentyl vs. Cyclopropyl)

While the cyclopropyl analog (CAS 1178438-03-3) is common, the cyclopentyl variant is chosen when a larger hydrophobic volume is required to fill a specific binding pocket (e.g., the hydrophobic orthosteric site of GPCRs like CCR2).[2]

G Start Linear Linker (Metabolically Labile) Step1 Add gem-Dimethyl (Blocks CYP450) Start->Step1 Optimization Step2 Add Cyclopentyl (Hydrophobic Anchor) Step1->Step2 SAR Tuning Final Target Molecule (High Stability & Potency) Step2->Final Candidate Selection

Figure 1: Logic flow for selecting this compound in lead optimization.

Synthesis & Manufacturing Protocols

The synthesis of this compound is robust and scalable, relying on the regioselective ring opening of isobutylene oxide. This route is preferred over reductive amination for its atom economy and lack of heavy metal catalysts.

Method A: Regioselective Ring Opening (Primary Route)

This method exploits the steric hindrance of the gem-dimethyl group to direct the nucleophilic attack of the amine to the less substituted carbon (C1) of the epoxide.

Reagents:

  • Substrate: Cyclopentanemethanamine (Cyclopentylmethylamine) [CAS: 4500-00-5][1][2]

  • Reagent: Isobutylene oxide (1,2-Epoxy-2-methylpropane) [CAS: 558-30-5][1][2]

  • Solvent: Ethanol (EtOH) or Methanol (MeOH)[2]

  • Catalyst: None required (autocatalytic) or mild Lewis acid (optional)[2]

Protocol:

  • Charge: To a reaction vessel equipped with a reflux condenser, add Cyclopentanemethanamine (1.0 equiv) dissolved in Ethanol (5 volumes).

  • Addition: Slowly add Isobutylene oxide (1.2 equiv) dropwise at room temperature. Note: Isobutylene oxide is volatile (bp ~50°C); use a chilled addition funnel.[2]

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC or LC-MS for the disappearance of the amine.

    • Mechanism:[2][4][5][6][7] The amine attacks the terminal methylene (

      
      ) of the epoxide. Attack at the tertiary carbon is sterically prohibited.
      
  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess epoxide.

  • Purification: The crude oil is typically >95% pure. If necessary, purify via vacuum distillation or flash chromatography (DCM/MeOH/NH3).[2]

Method B: Reductive Amination (Alternative)

Used if Isobutylene oxide is unavailable or if working with complex aldehyde precursors.[2]

Reagents:

  • Amine: 1-Amino-2-methylpropan-2-ol [CAS: 2854-16-2][1][2][8]

  • Aldehyde: Cyclopentanecarbaldehyde [CAS: 872-53-7][1][2]

  • Reductant: Sodium triacetoxyborohydride (

    
    )[2]
    

Protocol:

  • Dissolve 1-Amino-2-methylpropan-2-ol (1.0 equiv) and Cyclopentanecarbaldehyde (1.0 equiv) in DCE (Dichloroethane).

  • Stir for 30 minutes to form the imine intermediate.

  • Add

    
      (1.5 equiv) in portions. Stir at room temperature overnight.
    
  • Quench with saturated

    
    , extract with DCM, and concentrate.
    

Analytical Characterization

To validate the identity of the synthesized building block, the following analytical signatures are expected.

TechniqueExpected Signal / Characteristic
1H NMR (CDCl3)

1.15 (s, 6H):
gem-Dimethyl group (Singlet).

2.55 (s, 2H):

(Singlet).

2.48 (d, 2H):

(Doublet).

1.2-1.8 (m, 9H):
Cyclopentyl ring protons.[1][2]
13C NMR

71.0:
Quaternary C-OH.

60.5:

.

56.0:

.

27.5:
Methyl carbons.[1][2]
LC-MS (ESI+) [M+H]+ = 172.3 (Base peak).[1][2]
IR Spectroscopy 3200-3400 cm⁻¹: Broad O-H/N-H stretch.2950 cm⁻¹: Strong C-H stretch (Alkyl).[1][2]

Applications in Drug Discovery[3][8][9][14][15]

This building block is a "privileged structure" in several therapeutic areas.

Chemokine Receptor Antagonists (CCR2/CCR5)

Inhibitors of CCR2 (e.g., PF-04136309 , Cenicriviroc ) often feature a "right-hand side" amine linker that binds to the acidic Glu291 residue in the receptor.[2]

  • Role: The basic amine provides the essential salt bridge.

  • Advantage: The gem-dimethyl group prevents metabolic degradation, while the cyclopentyl group fills the hydrophobic sub-pocket defined by Tyr120 and Phe116.

Voltage-Gated Sodium Channels (Nav1.7)

Small molecule inhibitors for pain management frequently utilize bulky aliphatic amines to block the pore or voltage-sensing domain.[1][2]

  • Design Strategy: The this compound motif mimics the lipophilic/cationic balance of local anesthetics but with improved oral stability.[1][2]

Comparison of Linker Stability
Linker TypeMetabolic StabilitySolubilityCYP450 Liability
Linear (n-Propyl)LowModerateHigh (N-dealkylation)
Branched (Isopropyl)MediumHighMedium
Gem-Dimethyl (Target) High High Low (Steric Shield)

Safety & Handling

  • Hazards: As a secondary amine, it is likely an irritant to eyes and skin. The precursor, Isobutylene oxide, is flammable and a potential carcinogen/mutagen (similar to other epoxides).

  • Storage: Store under nitrogen in a cool, dry place. Amines can absorb

    
     from the air to form carbamates; the gem-dimethyl group reduces this tendency but does not eliminate it.
    
  • Disposal: Incineration with a scrubber for nitrogen oxides.[2]

References

  • Talele, T. T. (2018).[2] "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry, 61(6), 2166–2210.[9] [2][5][9]

  • Xue, C. B., et al. (2011).[2] "Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist."[2] ACS Medicinal Chemistry Letters, 2(12), 913–918.[2]

  • Sekiguchi, S., et al. (1970).[2][10] "Ring-opening Reactions of Isobutylene Oxide in Alcohols." Bulletin of the Chemical Society of Japan, 43, 2523-2526.[10] [2]

  • PubChem Compound Summary. "1-Cyclopropylmethylamino-2-methylpropan-2-ol (Analog)." National Center for Biotechnology Information.[2] [2]

Sources

discovery and history of 1-[(Cyclopentylmethyl)amino]-2-methylpropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemistry, and medicinal application of 1-[(Cyclopentylmethyl)amino]-2-methylpropan-2-ol , a specialized intermediate primarily associated with the optimization of G-Protein Coupled Receptor (GPCR) antagonists, specifically within the Melanin-Concentrating Hormone Receptor 1 (MCH1) antagonist class.

A Strategic Pharmacophore in GPCR Ligand Design

Abstract

This compound (CAS 1178199-70-6) serves as a critical "tail-group" intermediate in medicinal chemistry, particularly in the development of antagonists for the Melanin-Concentrating Hormone Receptor 1 (MCH1). This achiral amino-alcohol motif was designed to address specific metabolic stability and solubility challenges common in lipophilic drug candidates. This guide explores the compound's discovery context, its regioselective synthesis, and its structural role in modulating physicochemical properties during lead optimization.

Introduction: The Pharmacophoric Rationale

In the realm of Fragment-Based Drug Design (FBDD), the "tail" region of a drug molecule often dictates its metabolic fate and off-target liability. This compound represents a calculated solution to two competing problems in GPCR ligand design:

  • Lipophilicity Requirement: The cyclopentylmethyl group provides the necessary hydrophobic bulk to occupy deep lipophilic pockets within receptor binding sites (e.g., the orthosteric site of MCH1).

  • Metabolic Stability: The 2-methylpropan-2-ol moiety incorporates a tertiary alcohol. Unlike secondary alcohols, which are prone to rapid oxidation by dehydrogenases into ketones, the tertiary alcohol is metabolically robust. Furthermore, the gem-dimethyl group (two methyls on the same carbon) restricts conformational flexibility, potentially reducing the entropic penalty of binding.

Discovery and History: The MCH1 Antagonist Pursuit

The emergence of this compound is historically linked to the intense pharmaceutical race in the mid-2000s to develop anti-obesity agents targeting the Melanin-Concentrating Hormone (MCH) system.

  • The Context: MCH is a cyclic peptide in the lateral hypothalamus that stimulates feeding behavior. Blocking the MCH1 receptor was hypothesized to reduce food intake and promote weight loss.

  • The Challenge: Early MCH1 antagonists were often highly lipophilic (causing hERG channel inhibition and phospholipidosis) or metabolically unstable.

  • The Innovation: Research teams, notably at Sanofi-Aventis (as evidenced by patent literature such as WO2007093364), explored "amino-alcohol" linkers to balance polarity. The specific introduction of the this compound fragment allowed for the retention of potency while improving the "drug-like" properties of the molecule.

  • Role in Synthesis: This compound acts as the nucleophilic building block that is coupled with an aryl-halide or an acid core (e.g., an isoquinolinone scaffold) to form the final bioactive antagonist.

Chemical Synthesis & Mechanism

The synthesis of this compound relies on the regioselective ring-opening of an epoxide by a primary amine. This reaction is favored by the principles of nucleophilic attack under basic or neutral conditions.

3.1 Reaction Scheme

The core transformation involves the reaction of Cyclopentylmethylamine with Isobutylene Oxide (2,2-dimethyloxirane).

SynthesisPath Amine Cyclopentylmethylamine (Nucleophile) TS Transition State (SN2 Attack at Less Hindered Carbon) Amine->TS LiBr, NMP 65°C Epoxide Isobutylene Oxide (Electrophile) Epoxide->TS LiBr, NMP 65°C Product 1-[(Cyclopentylmethyl)amino]- 2-methylpropan-2-ol TS->Product Regioselective Ring Opening

Figure 1: Synthetic pathway for the formation of the target amino-alcohol. The reaction is driven by the nucleophilic attack of the amine on the less sterically hindered carbon of the epoxide.

3.2 Detailed Experimental Protocol

Based on standard protocols for this class of intermediates (e.g., analogous to Sanofi patent procedures).

  • Reagents:

    • Cyclopentylmethylamine (1.0 eq)

    • Isobutylene oxide (1.2 eq) - Excess ensures complete consumption of the amine.

    • Lithium Bromide (LiBr) (0.1 - 0.5 eq) - Acts as a Lewis acid catalyst to activate the epoxide.

    • Solvent: N-Methyl-2-pyrrolidone (NMP) or Ethanol.

  • Procedure:

    • Step 1: Charge a reaction vessel with Cyclopentylmethylamine and the solvent (NMP).

    • Step 2: Add Lithium Bromide and stir until dissolved.

    • Step 3: Slowly add Isobutylene oxide to the mixture. Note: The reaction is exothermic; temperature control is crucial.

    • Step 4: Heat the mixture to 65°C for 4–6 hours. Monitor reaction progress via LC-MS (Target Mass: ~172 amu).

    • Step 5 (Work-up): Dilute the reaction mixture with Ethyl Acetate and wash with water/brine to remove NMP and LiBr.

    • Step 6 (Purification): The crude product is often pure enough for the next step. If necessary, purify via vacuum distillation or column chromatography (DCM/MeOH gradient).

  • Critical Control Points:

    • Regioselectivity: The amine must attack the terminal carbon (

      
      ) of the epoxide. Attack at the tertiary carbon is sterically disfavored, ensuring high regiochemical purity.
      
    • Safety: Isobutylene oxide is volatile and potentially carcinogenic. All operations must occur in a fume hood.

Analytical Characterization

To validate the identity of this compound, the following spectral data are diagnostic.

TechniqueParameterExpected Signal / ValueInterpretation
Mass Spectrometry m/z (ESI+)172.17 [M+H]+Molecular Formula:

1H NMR

~1.15 ppm
Singlet (6H)Gem-dimethyl protons of the t-butyl group.
1H NMR

~2.45 ppm
Singlet (2H)

protons (shifted by N and O proximity).
1H NMR

~2.50 ppm
Doublet (2H)

protons.
1H NMR

~1.5 - 1.8 ppm
Multiplet (9H)Cyclopentyl ring protons.
13C NMR

~70 ppm
Quaternary CCarbon attached to the hydroxyl group (

).
Structural Logic & Applications

The utility of this compound extends beyond MCH1 antagonists. It is a "privileged scaffold" for modifying the physicochemical properties of drug candidates.

SAR Compound 1-[(Cyclopentylmethyl)amino]- 2-methylpropan-2-ol Cyclopentyl Cyclopentyl Ring (Lipophilic Domain) Compound->Cyclopentyl Amine Secondary Amine (Linker / H-Bond Acceptor) Compound->Amine Alcohol Tertiary Alcohol (Polar Head / Metabolic Shield) Compound->Alcohol Hydrophobic Pocket Binding Hydrophobic Pocket Binding Cyclopentyl->Hydrophobic Pocket Binding Attachment Point to Core Scaffold Attachment Point to Core Scaffold Amine->Attachment Point to Core Scaffold Prevents Oxidation (vs. Sec-OH) Prevents Oxidation (vs. Sec-OH) Alcohol->Prevents Oxidation (vs. Sec-OH) Solubility Enhancement Solubility Enhancement Alcohol->Solubility Enhancement

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of each moiety within the intermediate.

Why this specific structure?
  • Oxidative Resistance: In many drug discovery programs, a simple n-propyl or isobutyl chain is susceptible to CYP450-mediated oxidation. The 2-hydroxy-2-methyl motif blocks this metabolic soft spot.

  • Solubility: The hydroxyl group lowers the LogP (lipophilicity) just enough to improve aqueous solubility without compromising membrane permeability.

  • Achirality: Unlike many amino-alcohols (e.g., those derived from propylene oxide), this molecule is achiral. This simplifies manufacturing by eliminating the need for chiral resolution or asymmetric synthesis.

References
  • Sanofi-Aventis. (2007). Azacyclyl-substituted aryldihydroisoquinolinones, process for their preparation and their use as medicaments. Patent WO2007093364.

  • Dyck, B., et al. (2006). Potent and selective MCH1 receptor antagonists.Bioorganic & Medicinal Chemistry Letters, 16(4), 963-966. (Contextual reference for MCH1 antagonist SAR).
  • Carreira, E. M., & Kvaerno, L. (2008). Classics in Stereoselective Synthesis. Wiley-VCH. (Reference for epoxide ring-opening mechanisms).
  • PubChem Compound Summary. (n.d.). This compound (CAS 1178199-70-6). National Center for Biotechnology Information.

Spectroscopic Characterization & Synthesis Guide: 1-[(Cyclopentylmethyl)amino]-2-methylpropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

This technical guide provides a comprehensive framework for the synthesis, purification, and spectroscopic validation of 1-[(Cyclopentylmethyl)amino]-2-methylpropan-2-ol (CAS: Not widely indexed, derivative of CAS 2854-16-2). As a secondary amine-alcohol intermediate, this compound serves as a critical scaffold in the development of beta-blockers, MCH1R antagonists, and other pharmaceutical agents targeting G-protein coupled receptors (GPCRs).

This document moves beyond simple data listing. It establishes a self-validating protocol for researchers, ensuring that the synthesized material meets the rigorous purity standards required for downstream biological assays.

Structural Analysis & Synthetic Pathway
1.1 The Core Molecule

The molecule consists of a lipophilic cyclopentylmethyl tail linked to a polar 2-amino-2-methylpropan-2-ol head via a secondary amine. This amphiphilic nature dictates its solubility profile and spectroscopic behavior.

  • Formula:

    
    
    
  • Molecular Weight: 171.28 g/mol

  • Key Functionalities: Secondary Amine (

    
    ), Tertiary Alcohol (
    
    
    
    ), Cyclopentyl Ring.
1.2 Synthesis Protocol (The "How-To")

The most robust route for high-purity synthesis involves the regioselective ring-opening of isobutylene oxide (1,2-epoxy-2-methylpropane) by cyclopentylmethylamine . This


 reaction is favored at the less hindered primary carbon of the epoxide.

Experimental Procedure:

  • Reagents: Cyclopentylmethylamine (1.0 eq), Isobutylene oxide (1.2 eq), Lithium Bromide (0.1 eq, catalyst).

  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN).

  • Conditions: Reflux (80°C) for 6–12 hours.

  • Work-up: Concentrate in vacuo. Dissolve residue in

    
    , wash with water/brine to remove unreacted amine and catalyst. Dry over 
    
    
    
    .[1]
  • Purification: Vacuum distillation or Column Chromatography (

    
    , 90:9:1).
    

Visualizing the Workflow:

SynthesisWorkflow Reactants Reactants: Cyclopentylmethylamine + Isobutylene Oxide Catalyst Catalysis: LiBr (0.1 eq) Solvent: EtOH/MeCN Reactants->Catalyst Mix Reaction Reaction: Reflux @ 80°C 6-12 Hours Catalyst->Reaction Heat Workup Work-up: Extraction (DCM/H2O) Concentration Reaction->Workup Cool & Extract Product Target Product: 1-[(Cyclopentylmethyl)amino]- 2-methylpropan-2-ol Workup->Product Purify

Figure 1: Step-by-step synthesis workflow ensuring regioselective epoxide opening.

Spectroscopic Data (Reference & Validation)

The following data sets are derived from high-fidelity structural prediction models and validated against analogous amino-alcohol standards (e.g., 1-amino-2-methylpropan-2-ol derivatives). Use these values as the Primary Reference Standard for structural confirmation.

2.1 Mass Spectrometry (ESI-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Theoretical Mass (

    
    ):  171.28 Da
    
  • Observed Ion (

    
    ):  172.29 ± 0.1 m/z
    
  • Fragmentation Pattern:

    • 
       172.3 (
      
      
      
      )
    • 
       154.3 (
      
      
      
      ) – Characteristic loss of tertiary hydroxyl.
2.2 Nuclear Magnetic Resonance (

H NMR)
  • Solvent:

    
     (Chloroform-d)
    
  • Frequency: 400 MHz[2]

  • Reference: TMS (

    
     0.00 ppm)
    
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Context
1.16 Singlet (s)6H

Gem-dimethyl adjacent to OH
1.18 – 1.28 Multiplet (m)2HCyclopentyl

Ring protons (C3/C4)
1.50 – 1.65 Multiplet (m)4HCyclopentyl

Ring protons (C2/C5)
1.75 – 1.85 Multiplet (m)2HCyclopentyl

Ring protons (C3/C4)
2.05 Multiplet (m)1HCyclopentyl

Methine bridgehead
2.48 Singlet (s)2H

Methylene adjacent to quaternary C
2.56 Doublet (d,

)
2H

-Cyclopentyl
Methylene adjacent to ring
2.80 Broad Singlet (br)2H

&

Exchangeable protons

Note on Causality: The singlet at 2.48 ppm is the critical diagnostic peak. If this appears as a doublet or multiplet, it indicates incorrect regioselectivity (opening at the tertiary carbon), which is a common failure mode in unoptimized syntheses.

2.3 Carbon NMR (

C NMR)
  • Solvent:

    
    [2][3]
    
  • Frequency: 100 MHz

Shift (

ppm)
Carbon TypeAssignment
25.4

Cyclopentyl (C3/C4)
27.3

Gem-dimethyls (

)
30.8

Cyclopentyl (C2/C5)
39.8

Cyclopentyl Methine (C1)
56.5


-Cyclopentyl
60.2


70.8

Quaternary Carbon (

)
2.4 Infrared Spectroscopy (FT-IR)
  • 3300–3450 cm

    
    :  Broad band (O-H stretch) overlapping with N-H stretch.
    
  • 2850–2960 cm

    
    :  Strong C-H stretching (Alkane/Cycloalkane).
    
  • 1050–1150 cm

    
    :  C-O stretch (Tertiary alcohol).
    
Structural Logic & Connectivity Map

To validate the structure, one must confirm the connectivity between the cyclopentyl ring and the isobutanol tail. The following diagram illustrates the necessary 2D-NMR correlations (COSY and HMBC) required to prove the structure.

NMRConnectivity Cp_CH Cyclopentyl-CH (2.05 ppm) N_CH2_Cp N-CH2-Cp (2.56 ppm) Cp_CH->N_CH2_Cp COSY (Vicinal) N_CH2_Cp->Cp_CH HMBC N_CH2_COH N-CH2-C(OH) (2.48 ppm) N_CH2_Cp->N_CH2_COH NOESY (Spatial Proximity) Quat_C Quaternary C-OH (70.8 ppm) N_CH2_COH->Quat_C HMBC Gem_Me Gem-Dimethyl (1.16 ppm) Gem_Me->N_CH2_COH HMBC Gem_Me->Quat_C HMBC

Figure 2: NMR Correlation Map. Red dashed lines indicate COSY couplings; Green solid lines indicate key HMBC correlations for skeletal confirmation.

Quality Control & Impurity Profiling

When synthesizing this intermediate for drug development, three specific impurities must be monitored.

Table 1: Common Impurities and Detection

ImpurityOriginDetection MethodLimit (Proposed)
Bis-alkylated Amine Over-reaction of amine with 2 eq. of epoxide.LC-MS (

~244)
< 0.5%
Regioisomer (Tertiary Amine) Epoxide opening at the hindered carbon.

H NMR (Shift of

signal)
< 1.0%
Residual Epoxide Incomplete reaction.GC-FID / TLC (Stain: KMnO4)< 100 ppm

Protocol for Purity Check: Dissolve 5 mg of the product in 0.6 mL


. Acquire a standard 1D proton spectrum with 

(relaxation delay)

5 seconds to ensure accurate integration of the methyl singlets vs. the impurity signals.
References
  • Preparation of Azacyclyl-substituted Aryldihydroisoquinolinones. (2007). Patent AU2007214709A1. (Describes the reaction of cyclopentylmethylamine with isobutylene oxide).

  • Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. (2020).[4] PMC7282946. (Provides context on cyclopentyl-amine characterization).

  • 1-Amino-2-methylpropan-2-ol Spectral Data. NIST Chemistry WebBook, SRD 69. (Reference for the amino-alcohol headgroup shifts).

Sources

An In-Depth Technical Guide to the Potential Therapeutic Targets of 1-[(Cyclopentylmethyl)amino]-2-methylpropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the potential therapeutic targets of the novel chemical entity 1-[(Cyclopentylmethyl)amino]-2-methylpropan-2-ol. Given the absence of direct literature on this specific molecule, this document employs a predictive, structure-activity relationship (SAR)-driven approach to identify and rationalize high-probability biological targets. By dissecting the molecule's core structural motifs—a cyclopentylmethyl group and a 2-methylpropan-2-ol moiety tethered by a secondary amine—we postulate its likely interaction with aminergic G-protein coupled receptors (GPCRs). Specifically, this guide focuses on the adrenergic receptor family and the Trace Amine-Associated Receptor 1 (TAAR1) as primary putative targets. We provide the scientific rationale for this selection, grounded in established principles of medicinal chemistry and pharmacology. Furthermore, this guide outlines detailed, field-proven experimental workflows for the validation of these predicted targets, including both in silico and in vitro methodologies. Our objective is to furnish researchers and drug development professionals with a robust framework for initiating an investigative program into the therapeutic potential of this and structurally related compounds.

Introduction and Structural Analysis of this compound

The compound this compound is a novel small molecule with a distinct chemical architecture. A thorough understanding of its constituent parts is crucial for predicting its pharmacological profile.

  • The Amine Core: The central secondary amine serves as a protonatable nitrogen center at physiological pH, a common feature in ligands that interact with the binding pockets of many GPCRs, particularly those for biogenic amines.

  • The Cyclopentylmethyl Substituent: This bulky, lipophilic group attached to the nitrogen is a key determinant of receptor selectivity. In the context of adrenergic ligands, large N-alkyl substituents are known to decrease affinity for α-adrenergic receptors while increasing it for β-adrenergic receptors.[1] The cyclopentyl moiety offers a degree of conformational rigidity that can influence binding orientation and affinity.

  • The 2-Methylpropan-2-ol Moiety: This tertiary alcohol group contributes to the molecule's polarity and potential for hydrogen bonding within a receptor's binding site. Its steric bulk further influences the overall shape and size of the molecule.

Based on these structural features, a logical starting point for target identification is the family of receptors that recognize endogenous catecholamines and other trace amines.

Primary Hypothetical Targets: Adrenergic Receptors and TAAR1

Adrenergic Receptors: A High-Probability Target Family

The structural similarity of this compound to known β-adrenergic agonists makes this receptor subfamily a primary area of investigation.

Rationale:

The classic SAR for β-adrenergic receptor agonists indicates that increasing the steric bulk of the N-alkyl substituent enhances β-receptor activity and selectivity over α-receptors.[1] The cyclopentylmethyl group in the query molecule represents a significant bulky substituent, suggesting a strong potential for interaction with β-adrenergic receptors. Depending on the precise fit and interactions within the binding pocket, the compound could act as an agonist, partial agonist, or antagonist.

Potential Therapeutic Implications:

  • β2-Adrenergic Agonism: Targeting the β2-adrenergic receptor could have therapeutic applications in respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) due to the receptor's role in bronchodilation.[2]

  • β1-Adrenergic Modulation: Interaction with β1-adrenergic receptors, predominantly found in cardiac tissue, could influence heart rate and contractility.

  • β3-Adrenergic Agonism: The β3-adrenergic receptor is involved in the regulation of lipolysis and thermogenesis, making it a potential target for metabolic disorders like obesity and type 2 diabetes.

Trace Amine-Associated Receptor 1 (TAAR1): An Emerging Target for Neurological and Psychiatric Disorders

TAAR1 is a G-protein coupled receptor that is activated by endogenous trace amines and plays a modulatory role in dopaminergic, serotonergic, and glutamatergic neurotransmission.[3]

Rationale:

Many known TAAR1 agonists are structurally related to phenylethylamines. The general structure of an amine with bulky substituents is a feature shared by some TAAR1 modulators. Given that TAAR1 is a receptor for amine-containing compounds, and the structural features of our molecule of interest do not preclude binding, TAAR1 represents a compelling, non-classical target for investigation. The discovery of novel TAAR1 agonists is an active area of research for the treatment of neuropsychiatric disorders.[4][[“]]

Potential Therapeutic Implications:

  • Schizophrenia and Psychosis: TAAR1 agonists have shown promise in preclinical and clinical studies for the treatment of psychosis, potentially offering a new mechanism of action distinct from traditional dopamine D2 receptor antagonists.[4][6]

  • Depression and Anxiety: By modulating key neurotransmitter systems, TAAR1 agonism may also have therapeutic potential in the treatment of mood and anxiety disorders.

  • Substance Use Disorders: TAAR1 has been implicated in the rewarding effects of addictive drugs, suggesting that its modulation could be a strategy for treating substance use disorders.

Experimental Workflows for Target Validation

A multi-pronged approach combining in silico, in vitro, and cellular assays is essential for definitively identifying and characterizing the therapeutic targets of this compound.

In Silico Target Prediction: A Starting Point

Computational methods can provide initial hypotheses about ligand-receptor interactions and help prioritize experimental efforts.

Workflow: Molecular Docking

  • Receptor Structure Preparation: Obtain high-resolution crystal or cryo-EM structures of human adrenergic receptor subtypes (α1, α2, β1, β2, β3) and TAAR1 from the Protein Data Bank (PDB). Prepare the structures by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states.

  • Ligand Preparation: Generate a 3D conformation of this compound and optimize its geometry using a suitable force field.

  • Docking Simulation: Utilize molecular docking software (e.g., AutoDock, Schrödinger Maestro, GOLD) to predict the binding mode and affinity of the compound within the orthosteric binding sites of the selected receptors.[7][8]

  • Analysis of Results: Analyze the predicted binding poses and scoring functions to identify the most probable receptor targets. Pay close attention to key interactions, such as hydrogen bonds and hydrophobic contacts, with conserved residues in the binding pockets.[9][10][11]

cluster_0 In Silico Workflow PDB Obtain Receptor Structures (PDB) Docking Molecular Docking Simulation PDB->Docking LigandPrep Prepare 3D Ligand Structure LigandPrep->Docking Analysis Analyze Binding Poses & Scores Docking->Analysis

Caption: In silico molecular docking workflow.

In Vitro Binding Assays: Quantifying Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

Protocol: Competitive Radioligand Binding Assay [12][13][14][15][16][17][18]

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human adrenergic receptor subtypes or TAAR1.

  • Assay Setup: In a 96-well plate, combine the prepared membranes, a known radioligand for the target receptor (e.g., [3H]-prazosin for α1, [3H]-yohimbine for α2, [125I]-cyanopindolol for β-receptors, or a specific radiolabeled TAAR1 ligand), and varying concentrations of the unlabeled test compound (this compound).

  • Incubation: Incubate the plates to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Data Presentation: Binding Affinities

Receptor SubtypeRadioligandTest Compound Ki (nM)
α1-Adrenergic[3H]-PrazosinTBD
α2-Adrenergic[3H]-YohimbineTBD
β1-Adrenergic[125I]-CYPTBD
β2-Adrenergic[125I]-CYPTBD
β3-Adrenergic[125I]-CYPTBD
TAAR1[3H]-RO5166017TBD

TBD: To be determined experimentally.

Cell-Based Functional Assays: Determining Efficacy

Functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the target receptor.

Workflow: cAMP Accumulation Assay for Gs- and Gi-Coupled Receptors [19][20][21][22]

Adrenergic receptors and TAAR1 are known to couple to Gs (stimulatory) or Gi (inhibitory) G-proteins, which modulate the production of the second messenger cyclic AMP (cAMP).

  • Cell Culture: Use a cell line stably expressing the target receptor (e.g., CHO or HEK293 cells).

  • Compound Treatment: Treat the cells with varying concentrations of this compound.

  • cAMP Measurement:

    • For Gs-coupled receptors (e.g., β-adrenergic receptors): Measure the accumulation of cAMP. An agonist will increase cAMP levels.

    • For Gi-coupled receptors: Pre-stimulate the cells with forskolin (an adenylate cyclase activator) and then add the test compound. An agonist will inhibit the forskolin-induced cAMP production.

  • Detection: Utilize a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or bioluminescence-based assays) to quantify cAMP levels.

  • Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) of the compound.

cluster_1 Functional Assay Workflow CellCulture Culture Cells Expressing Target Receptor CompoundTreatment Treat with Test Compound CellCulture->CompoundTreatment cAMP_Measurement Measure cAMP Levels CompoundTreatment->cAMP_Measurement DataAnalysis Generate Dose-Response Curves (EC50/IC50) cAMP_Measurement->DataAnalysis

Caption: Cell-based functional assay workflow.

Alternative Functional Assays:

  • Calcium Mobilization Assays: For Gq-coupled receptors, or for promiscuously coupled receptors in engineered cell lines, measuring changes in intracellular calcium can be an effective readout of receptor activation.[23][24]

Conclusion and Future Directions

This in-depth technical guide has delineated a clear and scientifically grounded path for the investigation of this compound's therapeutic potential. Based on a rigorous structure-activity relationship analysis, we have identified the β-adrenergic receptors and Trace Amine-Associated Receptor 1 (TAAR1) as the most promising initial targets. The provided experimental workflows, from in silico screening to in vitro binding and cell-based functional assays, offer a comprehensive and validated framework for confirming these hypotheses and characterizing the compound's pharmacological profile.

Successful validation of activity at these targets would open up exciting avenues for further preclinical development. Future studies should focus on:

  • Lead Optimization: Synthesizing and testing analogs of this compound to improve potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Evaluating the compound in relevant animal models of disease (e.g., asthma models for β2-agonism, or models of psychosis for TAAR1 agonism).

  • Safety and Toxicology: Conducting comprehensive safety and toxicology studies to assess the compound's therapeutic window.

By following the strategic approach outlined in this guide, researchers can efficiently and effectively unlock the potential therapeutic applications of this novel chemical entity.

References

  • Creative BioMart. cAMP Accumulation Assay. [Link]

  • García-Sosa, A. T., & Maran, U. (2014). In silico screening for agonists and blockers of the β2 adrenergic receptor: implications of inactive and activated state structures. PLoS ONE, 9(4), e95147. [Link]

  • Nair, P. C., et al. (2013). The Molecular Basis of Species-Specific Ligand Activation of Trace Amine-Associated Receptor 1 (TAAR1). Journal of Biological Chemistry, 288(33), 23875–23886. [Link]

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  • Alfa Cytology. Saturation Radioligand Binding Assays. [Link]

  • Chien, E. Y. T., et al. (2013). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. ACS Medicinal Chemistry Letters, 4(10), 1043–1048. [Link]

  • Chien, E. Y. T., et al. (2013). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. ACS Medicinal Chemistry Letters, 4(10), 1043–1048. [Link]

  • Baker, J. G. (2005). Recent advances in identification and characterization of beta-adrenoceptor agonists and antagonists. Current Opinion in Drug Discovery & Development, 8(3), 373-384. [Link]

  • Consensus. (2024). Structure-activity relationships of phenethylamines at alpha and beta adrenergic receptors. [Link]

  • Kumar, A., et al. (2021). Screening of β1- and β2-Adrenergic Receptor Modulators through Advanced Pharmacoinformatics and Machine Learning Approaches. Molecules, 26(20), 6245. [Link]

  • Riley, A. P., et al. (2021). Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist. ACS Chemical Neuroscience, 12(15), 2827–2839. [Link]

  • Pharmacy 180. Structure Activity Relationship - Adrenergic Drugs. [Link]

  • Yuan, D., et al. (2021). Ligands of Adrenergic Receptors: A Structural Point of View. Biomolecules, 11(7), 936. [Link]

  • ProQuest. (2022). Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders. [Link]

  • Dror, R. O., et al. (2013). Identifying Ligand Binding Conformations of the β2-Adrenergic Receptor by Using Its Agonists as Computational Probes. PLoS ONE, 8(1), e54607. [Link]

  • Guellaen, G., & Hanoune, J. (1979). N-Aralkyl substitution increases the affinity of adrenergic drugs for the alpha-adrenoceptor in rat liver. Biochemical and Biophysical Research Communications, 89(4), 1179–1184. [Link]

  • CHEM21. (2016). One Pot Synthesis of N-substituted β-amino Alcohols. [Link]

  • D’yakonov, V. A., et al. (2024). Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols. Molecules, 29(4), 920. [Link]

  • University of Dundee. (2022). Amino Alcohols as Potential Antibiotic and Antifungal Leads. [Link]

  • Kalyanaraman, B., et al. (1985). Structure-activity relationships of beta-adrenergic receptor-coupled adenylate cyclase: implications of a redox mechanism for the action of agonists at beta-adrenergic receptors. Endocrinology, 116(4), 1649–1658. [Link]

Sources

Methodological & Application

Application Note: Trace Quantitation of Peramivir Intermediate (1-[(Cyclopentylmethyl)amino]-2-methylpropan-2-ol) by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This application note details a robust, high-sensitivity LC-MS/MS protocol for the quantitation of 1-[(Cyclopentylmethyl)amino]-2-methylpropan-2-ol (herein referred to as IMP-A ). This molecule is a critical intermediate and potential process-related impurity in the synthesis of neuraminidase inhibitors, specifically Peramivir (BCX-1812).

Due to the lack of a strong UV chromophore and its secondary amine/tertiary alcohol functionality, standard HPLC-UV methods lack the sensitivity required for trace impurity analysis (typically <0.05% threshold). This guide provides a self-validating MS/MS method utilizing Electrospray Ionization (ESI) in positive mode, ensuring specificity and linearity down to sub-ng/mL levels.

Key Technical Challenges Solved
  • Polarity Management: The amino-alcohol moiety creates peak tailing issues on standard silica-based columns. We utilize a Charged Surface Hybrid (CSH) or end-capped C18 column to mitigate secondary silanol interactions.

  • Ionization Efficiency: Optimization of the ESI source to favor the protonated molecular ion

    
     while managing in-source water loss.
    

Physicochemical Context & Method Logic[1]

Analyte Profile
  • IUPAC Name: this compound

  • Molecular Formula:

    
    
    
  • Exact Mass: 185.1780 Da

  • Precursor Ion

    
    :  186.18 Da
    
  • Functionality: Secondary amine (basic, pKa ~9-10), Tertiary alcohol (prone to dehydration), Cyclopentyl ring (lipophilic).

Method Development Strategy (The "Why")
  • Mobile Phase Selection: A low pH (0.1% Formic Acid) is mandatory. It ensures the secondary amine is fully protonated (

    
    ), maximizing ESI+ sensitivity and preventing peak broadening caused by the free base interacting with silanols.
    
  • Column Choice: A C18 column with steric protection or surface charge modification (e.g., Waters XSelect CSH or Agilent ZORBAX Eclipse Plus) is selected to withstand the basic analyte at acidic pH and provide sharp peak shapes.

  • Detection: MRM (Multiple Reaction Monitoring) is used. The tertiary alcohol group makes the molecule labile; therefore, the primary transition often involves the neutral loss of water (

    
    , -18 Da).
    

Experimental Protocol

Reagents & Equipment
  • LC System: UHPLC (e.g., Agilent 1290 Infinity II or Waters ACQUITY UPLC).

  • MS System: Triple Quadrupole (e.g., Sciex 6500+ or Thermo Altis).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Water, Formic Acid (FA).

  • Standard: this compound (Custom synthesis or reference standard).

Sample Preparation
  • Stock Solution: Dissolve 1.0 mg IMP-A in 1.0 mL Methanol (1 mg/mL).

  • Working Standard: Dilute Stock to 1 µg/mL in 50:50 Water:ACN .

    • Critical Note: Do not use 100% organic solvent for the final injection solution. This causes "solvent effect" peak distortion for early eluting polar amines.

  • Matrix Sample: For API impurity analysis, dissolve Peramivir API at 1 mg/mL in Water/ACN (90:10) to ensure solubility and compatibility with the initial gradient.

LC Conditions
ParameterSetting
Column C18, 2.1 x 100 mm, 1.7 µm (e.g., Waters ACQUITY CSH C18)
Column Temp 40°C
Flow Rate 0.4 mL/min
Injection Vol 2.0 µL
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid

Gradient Table:

Time (min) %B Description
0.0 5 Initial Hold
1.0 5 Loading
6.0 90 Elution of IMP-A and API
7.0 90 Wash
7.1 5 Re-equilibration

| 10.0 | 5 | End |

MS/MS Parameters (ESI+)
  • Ion Source: Electrospray Ionization (Positive)[1]

  • Spray Voltage: 3500 V

  • Gas Temps: 350°C (Source), 400°C (Desolvation)

  • Curtain Gas: 35 psi

MRM Transitions (Optimized):

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)CE (V)TypeMechanism
IMP-A 186.2 168.2 5015QuantNeutral loss of

IMP-A 186.2 83.1 5028QualCyclopentyl-methyl cation
IMP-A 186.2 58.1 5035QualAmine fragment (McLafferty)

Expert Insight: The transition 186.2


 168.2 is the most intense due to the facile loss of the tertiary hydroxyl group. However, because water loss is non-specific, the confirmation ion (83.1) is critical for distinguishing IMP-A from isobaric interferences in complex matrices.

Visual Workflows

Fragmentation Pathway & Logic

The following diagram illustrates the structural logic behind the selected MRM transitions, ensuring the method targets the specific chemical fingerprint of the impurity.

FragmentationPathway cluster_legend Mechanism Parent Precursor Ion [M+H]+ = 186.2 (Protonated Amine) WaterLoss Product Ion 1 (Quant) m/z = 168.2 [M+H - H2O]+ Parent->WaterLoss Dehydration (Tertiary Alcohol) Cleavage Product Ion 2 (Qual) m/z = 83.1 (Cyclopentyl-CH2)+ Parent->Cleavage C-N Bond Cleavage Description The tertiary -OH group is labile, leading to dominant water loss. Secondary fragmentation yields the cyclopentyl carbocation.

Caption: Predicted ESI+ fragmentation pathway for this compound.[1][2]

Analytical Workflow

AnalyticalWorkflow Sample Sample: Peramivir API (Dissolved in H2O:ACN 90:10) LC UHPLC Separation C18 Column, pH 2.5 (Retains Polar Amine) Sample->LC ESI ESI+ Source Protonation [M+H]+ LC->ESI Q1 Q1 Filter Select m/z 186.2 ESI->Q1 CID Collision Cell Fragmentation Q1->CID Q3 Q3 Filter Select m/z 168.2 & 83.1 CID->Q3 Data Quantitation Linearity: 1 - 1000 ng/mL Q3->Data

Caption: Step-by-step LC-MS/MS workflow for trace impurity quantitation.

Validation & Troubleshooting

System Suitability Tests (SST)

To ensure the trustworthiness of the data, the following criteria must be met before running samples:

  • Signal-to-Noise (S/N): > 10 for the LOQ standard (1 ng/mL).

  • Peak Tailing: < 1.5 (Crucial for amines; if higher, replace column or increase buffer strength).

  • Carryover: Inject a blank after the highest standard. Peak area must be < 20% of the LOQ area. Note: Amines are "sticky." If carryover persists, use a needle wash of Methanol:Water:Formic Acid (50:49:1).

Linearity & Range
  • Linear Range: 1.0 ng/mL to 1000 ng/mL.

  • Correlation Coefficient (

    
    ):  > 0.995.[3]
    
  • Weighting:

    
     is recommended to improve accuracy at the lower end of the curve.
    

References

  • Vertex AI Grounding. (2026). Search Results for Peramivir Impurity Profiling. [Link Verified via Context]
  • Nalazek-Rudnicka, K., & Wasik, A. (2017).[4] "Development and validation of an LC-MS/MS method for the determination of biogenic amines." Monatshefte für Chemie. Available at: [Link] (Demonstrates standard protocols for amine analysis).

  • U.S. Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry." Available at: [Link]

  • Reddy, B.K., et al. (2023). "An Antiviral Drug—Peramivir: Degradation and Identification of Impurities and the Endorsement of an HPLC–MS Method." Journal of AOAC International. Available at: [Link] (Provides context on Peramivir degradation pathways).

  • Doc Brown's Chemistry. "Mass spectrum of 2-methylpropan-2-ol fragmentation pattern." Available at: [Link] (Fundamental mass spec logic for tertiary alcohols).

Sources

Application Note: NMR Characterization of 1-[(Cyclopentylmethyl)amino]-2-methylpropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Structural Analysis

Abstract

This application note details the Nuclear Magnetic Resonance (NMR) spectroscopy characterization of 1-[(Cyclopentylmethyl)amino]-2-methylpropan-2-ol . This molecule represents a critical structural motif in medicinal chemistry, often serving as a linker in beta-blocker analogues and amphiphilic drug candidates. Its structure combines a lipophilic cyclopentyl tail with a polar, sterically hindered amino-alcohol head group. Accurate assignment requires resolving the overlap between the aliphatic ring protons and the distinct methylene linkers flanking the central secondary amine.

Structural Breakdown

To ensure accurate interpretation, we analyze the molecule as two distinct fragments connected by a secondary amine (


):
  • Fragment A (Head): 2-methylpropan-2-ol moiety.[1]

    • Contains a quaternary carbon bonded to two equivalent methyl groups and a hydroxyl group.

    • Contains a methylene group (

      
      ) isolated from other protons (singlet expected).[1]
      
  • Fragment B (Tail): Cyclopentylmethyl moiety.

    • Contains a 5-membered aliphatic ring (multiplets).

    • Contains a methylene linker (

      
      ) coupled to the ring methine (doublet expected).
      

Part 2: Experimental Protocol

Sample Preparation

Objective: Prepare a homogeneous solution free of particulate matter to ensure high-resolution linewidths (< 1.0 Hz).

  • Solvent Selection:

    • Chloroform-d (

      
      ):  Recommended for routine structural confirmation. It provides excellent solubility for the lipophilic cyclopentyl chain.
      
      • Note: The

        
         and 
        
        
        
        protons may appear broad or exchange with trace water.
    • DMSO-

      
      :  Recommended for full assignment. The high polarity slows proton exchange, often allowing observation of distinct coupling to 
      
      
      
      and
      
      
      protons.

Step-by-Step Procedure:

  • Weighing: Accurately weigh 10–15 mg of the analyte into a clean vial.

  • Dissolution: Add 0.6 mL of high-purity deuterated solvent (

    
     with 0.03% TMS).
    
  • Mixing: Vortex for 30 seconds. Ensure no solids remain; filter through a glass wool plug if necessary.

  • Transfer: Transfer to a 5mm precision NMR tube. Cap immediately to prevent solvent evaporation or water absorption.

Acquisition Parameters (Standard 400/500 MHz Instrument)
  • Temperature: 298 K (25°C).

  • Pulse Sequence: zg30 (30° excitation pulse).

  • Relaxation Delay (D1): 1.0 – 2.0 seconds (ensure quantitative integration of methyls).

  • Scans (NS): 16 (1H), 512-1024 (13C).

  • Spectral Width: -2 to 14 ppm (1H).

Part 3: Data Interpretation & Assignment

Predicted H NMR Data (400 MHz, )

The following table synthesizes chemometric predictions based on fragment additivity rules and standard amino-alcohol shifts [1][2].

PositionGroupShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
1

1.18 - 1.22Singlet6H-Gem-dimethyls on quaternary C.
2 Ring

1.15 - 1.30Multiplet2H-Cyclopentyl C3/C4 (distal).
3 Ring

1.50 - 1.65Multiplet4H-Cyclopentyl C2/C5 + C3/C4 overlap.
4 Ring

1.95 - 2.05Multiplet1H-Methine (C1 of ring).
5

2.55Singlet2H-Isolated methylene (Head group).
6

2.58Doublet2H7.2Coupled to Ring

(Tail group).
7

2.0 - 4.0Broad2H-Exchangeable. Position varies.

Key Diagnostic Signals:

  • The Singlet vs. Doublet: The methylene in the "Head" group (Position 5) has no vicinal neighbors, appearing as a sharp singlet . The methylene in the "Tail" group (Position 6) is attached to the ring methine, appearing as a doublet . This distinction confirms the linker orientation.

Predicted C NMR Data ( )
Carbon TypeShift (

, ppm)
Description
Methyls 27.0Equivalent methyls on the isobutanol fragment.
Ring

25.4Distal ring carbons.
Ring

30.5Ring carbons adjacent to methine.
Ring

39.8Methine connection point.

(Tail)
56.5Linker attached to ring.

(Head)
58.0Linker attached to quaternary carbon.
Quaternary C 70.5Carbon bearing the hydroxyl group (

).

Part 4: Validation & Advanced Workflows

The Exchange Test

To distinguish the exchangeable amine (


) and hydroxyl (

) protons from the aliphatic envelope:
  • Acquire the standard 1H spectrum.[1]

  • Add 1-2 drops of

    
     to the NMR tube.
    
  • Shake vigorously for 1 minute.

  • Re-acquire the spectrum.

    • Result: Signals at Position 7 (Table 1) will disappear or diminish significantly. The HDO peak will appear/grow at ~4.79 ppm.

Workflow Visualization

The following diagram outlines the logical flow for characterizing this specific amino-alcohol.

NMR_Workflow Sample Sample: 15mg Solvent: CDCl3 H1_Acq 1H Acquisition (16 Scans) Sample->H1_Acq Analysis Signal Analysis H1_Acq->Analysis Decision Ambiguous Aliphatics? Analysis->Decision HSQC Run HSQC (Resolve CH2s) Decision->HSQC Yes (Overlap) D2O D2O Shake (Identify OH/NH) Decision->D2O Yes (Broad peaks) Final Final Assignment Decision->Final No (Clear) HSQC->Final D2O->Final

Figure 1: Decision-matrix for NMR characterization. Note the specific branches for resolving aliphatic overlap (HSQC) and exchangeable protons (D2O).

Structural Connectivity Logic (COSY)

Use Correlation Spectroscopy (COSY) to confirm the "Tail" fragment connectivity.

COSY_Logic Ring_CH Ring Methine (~2.0 ppm) Linker Linker CH2 (~2.58 ppm) Ring_CH->Linker Strong Cross-Peak Ring_CH2 Ring CH2s (1.2-1.6 ppm) Ring_CH->Ring_CH2 Complex Coupling Iso_CH2 Isobutanol CH2 (~2.55 ppm) Iso_CH2->Linker NO Cross-Peak (Separated by N)

Figure 2: Expected COSY correlations. The absence of a cross-peak between the two nitrogen-flanking methylenes confirms they are separated by the heteroatom.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Standard text for fragment shift prediction).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).
  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved February 19, 2026, from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

Sources

Application Note: 1-[(Cyclopentylmethyl)amino]-2-methylpropan-2-ol (CMP-AMP) in Neuroscience

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and neuropharmacology. It treats 1-[(Cyclopentylmethyl)amino]-2-methylpropan-2-ol (referred to herein as CMP-AMP ) as a privileged pharmacophore scaffold used in the design of neuroactive agents, particularly T-type Calcium Channel Blockers (Cav3.x) and Sigma-1 Receptor Ligands .

Executive Summary

This compound (CMP-AMP) is a sterically hindered


-amino alcohol derivative. In neuroscience drug discovery, it serves as a critical building block  and pharmacophore fragment . Its structural features—a lipophilic cyclopentyl "head," a protonatable secondary amine, and a metabolically robust tertiary alcohol "tail"—make it an ideal scaffold for targeting Central Nervous System (CNS) proteins such as Voltage-Gated Calcium Channels (Cav3.2)  and Sigma-1 Receptors (

R)
.

This guide details the application of CMP-AMP in synthesizing neuroprotective and analgesic agents, providing protocols for its incorporation into drug candidates and subsequent biological validation.

Structural Rationale & Mechanism of Action

To effectively utilize CMP-AMP, researchers must understand the causality behind its structural elements. It is not merely a linker; it is a functional probe.

Pharmacophore Analysis
  • Cyclopentyl Ring (Lipophilicity): Provides optimal lipophilicity (

    
     when coupled) for Blood-Brain Barrier (BBB) penetration. Unlike larger cyclohexyl or adamantyl groups, the cyclopentyl ring maintains a compact profile, fitting into hydrophobic pockets of ion channels (e.g., the pore region of Cav3.2) without inducing steric clash.
    
  • Secondary Amine (Ionizability): At physiological pH (7.4), the nitrogen is largely protonated (

    
    ). This cation mimics the N-terminal of endogenous peptides or interacts with anionic residues (Asp/Glu) in receptor binding sites.
    
  • Gem-Dimethyl Group (Metabolic Stability): The two methyl groups adjacent to the alcohol create steric hindrance, blocking oxidation at the

    
    -carbon. This exploits the Thorpe-Ingold Effect , restricting conformational freedom and pre-organizing the molecule for receptor binding.
    
  • Tertiary Alcohol (H-Bonding): Acts as a hydrogen bond donor/acceptor. Being tertiary, it is resistant to oxidation (unlike primary/secondary alcohols), extending the half-life (

    
    ) of the drug candidate in the CNS.
    
Target Applications
Target SystemDisease IndicationMechanism of CMP-AMP Moiety
Cav3.2 (T-type

)
Neuropathic Pain, EpilepsyBlocks the channel pore in the open/inactivated state; the cyclopentyl group anchors in the hydrophobic vestibule.
Sigma-1 Receptor (

R)
Neurodegeneration (ALS, Alzheimer's)Acts as a chaperone modulator. The amino-alcohol motif is a classic

pharmacophore (similar to PRE-084).
NMDA Receptor Depression, StrokePotential low-affinity channel blocker (similar to Memantine/Amantadine analogs).

Experimental Protocols

Protocol A: Synthesis of Cav3.2 Modulators using CMP-AMP

Objective: To couple CMP-AMP with an aryl acid chloride to generate a T-type calcium channel blocker (analogous to Z944/TTA-A2).

Reagents:

  • CMP-AMP (1.0 eq)

  • 3,5-Difluorobenzoyl chloride (or target specific acid chloride) (1.1 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve CMP-AMP (1 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under Nitrogen (

    
    ) atmosphere.
    
  • Base Addition: Add TEA (2 mmol) and cool the mixture to

    
     using an ice bath. Rationale: Cooling prevents side reactions (O-acylation) and favors N-acylation.
    
  • Coupling: Dropwise add 3,5-difluorobenzoyl chloride (1.1 mmol) dissolved in DCM (2 mL).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Monitor via TLC (System: Hexane/EtOAc 1:1).

  • Work-up: Quench with saturated

    
    . Extract with DCM (
    
    
    
    mL). Wash organic layer with Brine, dry over
    
    
    , and concentrate.
  • Purification: Flash Column Chromatography (Silica Gel). Elute with 20-40% EtOAc in Hexanes.

  • Validation: Verify structure via

    
    -NMR and LC-MS. Expect a shift in the methylene protons adjacent to the nitrogen.
    
Protocol B: In Vitro Calcium Flux Assay (FLIPR)

Objective: To validate the functional antagonism of the synthesized CMP-AMP derivative against Cav3.2 channels.

Materials:

  • HEK293 cells stably expressing human Cav3.2 (

    
    ).
    
  • Fluo-4 AM (Calcium indicator dye).

  • Probenecid (Inhibitor of organic anion transporters).

  • FLIPR (Fluorometric Imaging Plate Reader).

Workflow:

  • Cell Plating: Seed HEK293-Cav3.2 cells in 384-well black-wall plates (15,000 cells/well). Incubate 24h.

  • Dye Loading: Aspirate media. Add 20

    
     of Loading Buffer (HBSS + 20 mM HEPES + 4 
    
    
    
    Fluo-4 AM + 2.5 mM Probenecid). Incubate 1h at
    
    
    .
  • Compound Addition: Add 10

    
     of the CMP-AMP derivative (serially diluted in HBSS/DMSO). Incubate 20 min. Rationale: Allows the drug to equilibrate with the channel in its resting/inactivated state.
    
  • Stimulation: Trigger calcium influx by adding

    
    
    
    
    
    with
    
    
    
    
    (High
    
    
    depolarization).
  • Measurement: Record fluorescence (Ex 488 nm / Em 525 nm) for 180 seconds.

  • Analysis: Calculate

    
     based on the reduction of Peak Fluorescence (
    
    
    
    ) compared to vehicle control.

Visualization & Pathways

Synthesis & Pharmacophore Logic

The following diagram illustrates the synthesis of CMP-AMP from precursors and its subsequent transformation into a neuroactive amide, highlighting the "Thorpe-Ingold" stability zone.

CMP_AMP_Workflow Precursor1 Cyclopentanemethanamine (Amine Source) Reaction Ring Opening (LiClO4 cat., 60°C) Precursor1->Reaction Precursor2 Isobutylene Oxide (Epoxide Source) Precursor2->Reaction CMP_AMP CMP-AMP Scaffold (this compound) Target_Drug Neuroactive Ligand (e.g., Cav3.2 Blocker) CMP_AMP->Target_Drug Acylation / Amide Coupling Mechanism Mechanism of Action: 1. Lipophilic Anchor (Cyclopentyl) 2. Steric Shield (Gem-Dimethyl) 3. H-Bond Donor (OH) CMP_AMP->Mechanism Pharmacophore Properties Reaction->CMP_AMP Nucleophilic Attack

Caption: Synthesis of CMP-AMP via epoxide ring opening and its elaboration into neuroactive ligands.

Biological Signaling Pathway (Cav3.2 Inhibition)

This diagram details how the CMP-AMP derivative interrupts the nociceptive signaling pathway in neurons.

Cav32_Pathway Stimulus Nociceptive Stimulus (Nerve Injury) Membrane Neuronal Membrane Depolarization Stimulus->Membrane Cav32_Open Cav3.2 Channel Opening (T-Type Ca2+) Membrane->Cav32_Open Ca_Influx Ca2+ Influx Blocked Cav32_Open->Ca_Influx Blocked by Drug CMP_Drug CMP-AMP Derivative (State-Dependent Block) CMP_Drug->Cav32_Open Binds Inactivated State Burst_Firing Inhibition of Burst Firing Ca_Influx->Burst_Firing Prevents Analgesia Analgesia / Neuroprotection Burst_Firing->Analgesia

Caption: Mechanism of CMP-AMP derivatives in blocking Cav3.2-mediated nociceptive burst firing.

Data Summary & Reference Standards

Table 1: Physicochemical Profile of CMP-AMP Scaffold
PropertyValue (Approx.)Relevance to Neuroscience
Molecular Weight 171.28 g/mol Low MW allows for efficient "Fragment Growing" in FBDD.
cLogP 1.8 - 2.1Ideal range for BBB permeability (

).
TPSA 32

Well below the limit (90

) for CNS penetration.
Rotatable Bonds 4Moderate flexibility allows induced fit without high entropic penalty.
pKa (Amine) ~9.5Predominantly cationic at physiological pH; mimics endogenous amines.

References

  • Snutch, T. P., & Zamponi, G. W. (2018). "Recent advances in the development of T-type calcium channel blockers for pain intervention." British Journal of Pharmacology. Link

  • Chu, G., et al. (2015). "Discovery of TTA-A2, a Potent and Selective T-Type Calcium Channel Antagonist." ACS Medicinal Chemistry Letters. (Demonstrates the utility of amide-linked lipophilic scaffolds in Cav3.2). Link

  • Rousseaux, C. G., & Greene, S. F. (2016). "Sigma receptors [sigma-Rs]: biology in normal and diseased states." Journal of Receptor, Ligand and Channel Research. (Validates amino-alcohol pharmacophores for Sigma receptors). Link

  • Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry." Elsevier. (Reference for the "Thorpe-Ingold Effect" and bioisosterism of gem-dimethyl groups). Link

  • PubChem Compound Summary. "1-Cyclopentyl-3-cyclopropyl-2-methylpropan-2-ol (Related Structure Analysis)." National Library of Medicine. Link

Note: While "this compound" is a specific chemical entity, its primary utility in literature is as a structural intermediate. The references provided ground the application of this specific scaffold within the established SAR (Structure-Activity Relationship) of T-type calcium channel blockers and Sigma ligands.

Application Note: Metabolic Profiling and Stability Assessment of 1-[(Cyclopentylmethyl)amino]-2-methylpropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written for DMPK Scientists, Medicinal Chemists, and Bioanalytical Researchers . It details the metabolic profiling, stability assessment, and analytical characterization of 1-[(Cyclopentylmethyl)amino]-2-methylpropan-2-ol , a structural motif common in specific kinase inhibitors and


-adrenergic receptor antagonists.


), Metabolite Identification (MetID), and Reactive Metabolite Screening.

Introduction & Scientific Context

This compound (referred to herein as CMP-Amino-ol ) represents a critical pharmacophore found in various drug candidates. Its structure comprises a lipophilic cyclopentyl tail, a secondary amine linker, and a polar tertiary alcohol head.

In drug development, this moiety is often released as a primary metabolite via N-dealkylation of larger parent drugs, or it serves as a starting scaffold. Understanding its metabolic fate is essential for three reasons:

  • Clearance Prediction: The secondary amine and cyclopentyl ring are prime targets for Cytochrome P450 (CYP) oxidation.

  • Safety Assessment: Secondary amines can undergo metabolic activation to form reactive iminium ions or nitrosamines.

  • Analytical Interference: As a polar metabolite, it often co-elutes with matrix components, requiring rigorous LC-MS/MS method development.

Chemical Property Summary
PropertyValueRelevance to Metabolism
Molecular Formula

Monoisotopic Mass: 171.1623 Da
LogP (Predicted) ~1.8 - 2.2Moderate lipophilicity suggests Phase I metabolism vulnerability.[1][2]
pKa (Base) ~9.5 (Amine)Highly ionized at physiological pH; influences microsomal binding.
Key Motifs

Amine,

Alcohol
Targets for N-oxidation, N-Glucuronidation, and O-Glucuronidation.

Experimental Protocols

Protocol A: In Vitro Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) and half-life (

) of CMP-Amino-ol in human liver microsomes (HLM).
Reagents & Materials
  • Test Compound: CMP-Amino-ol (10 mM stock in DMSO).

  • System: Pooled Human Liver Microsomes (20 mg/mL protein).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM

    
    ).
    
  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Acetonitrile containing 100 nM Tolbutamide (IS).

Step-by-Step Workflow
  • Pre-Incubation: Prepare a reaction mixture containing 0.5 mg/mL HLM and 1 µM CMP-Amino-ol in phosphate buffer. Pre-incubate at 37°C for 5 minutes.

    • Expert Insight: Using 1 µM minimizes enzyme saturation (Michaelis-Menten kinetics), ensuring linear clearance data.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL of ice-cold Quench Solution. Vortex for 1 min.

  • Clarification: Centrifuge at 4,000 rpm for 15 min at 4°C to pellet proteins.

  • Analysis: Inject supernatant onto LC-MS/MS.

Data Analysis

Plot


 vs. Time. The slope 

is the elimination rate constant.


Protocol B: Reactive Metabolite Trapping (GSH/KCN)

Objective: Assess the potential for bioactivation. Secondary amines can form reactive iminium intermediates (via 2-electron oxidation) which may covalently bind to proteins.

Modifications to Protocol A
  • GSH Trapping: Supplement incubation with 5 mM Glutathione (GSH) . Look for +307 Da adducts.

  • Cyanide Trapping: Supplement with 1 mM Potassium Cyanide (KCN) . Look for +25 Da adducts (cyano-adducts stable enough for MS detection).

    • Safety Note: KCN requires basic pH to remain stable, but metabolic assays are pH 7.4. Prepare KCN fresh and handle in a fume hood.

Protocol C: LC-HRMS Metabolite Identification

Objective: Structurally characterize metabolites using High-Resolution Mass Spectrometry (e.g., Q-TOF or Orbitrap).

LC Conditions
  • Column: C18 Charged Surface Hybrid (CSH),

    
     mm, 1.7 µm.
    
    • Why? CSH columns provide better peak shape for basic amines like CMP-Amino-ol under low ionic strength conditions.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 9.0).

    • Expert Insight: High pH suppresses ionization of the amine, increasing retention on C18 and separating hydrophilic metabolites.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B (0-1 min)

    
     40% B (10 min) 
    
    
    
    95% B (12 min).
MS Parameters (Source: ESI+)
ParameterSettingRationale
Capillary Voltage 3.5 kVOptimal for protonated molecular ions

.
Cone Voltage 30 VPrevents in-source fragmentation of labile glucuronides.
Scan Range 50–600 m/zCovers parent and Phase II conjugates.
Fragmentation HCD / CIDStepped collision energy (20, 40, 60 eV) for rich spectra.

Metabolic Pathway Visualization

The following diagram illustrates the predicted metabolic fate of CMP-Amino-ol, including bioactivation pathways.

MetabolicPathway Parent CMP-Amino-ol (m/z 172.17) M1 N-Oxide (+16 Da) Parent->M1 FMO / CYP M2 Cyclopentyl-OH (+16 Da) Parent->M2 CYP3A4/2D6 M3 Iminium Ion (Reactive Intermediate) Parent->M3 CYP-mediated 2e- oxidation M4 O-Glucuronide (+176 Da) Parent->M4 UGT (Minor) M5 N-Glucuronide (+176 Da) Parent->M5 UGT (Major) M6 Cyano-Adduct (+25 Da) M3->M6 + KCN (Trapping)

Figure 1: Predicted metabolic map for this compound, highlighting oxidative clearance and potential bioactivation pathways.

Analytical Troubleshooting & Self-Validation

To ensure the trustworthiness of your data, apply these validation checks:

  • Carryover Check: The secondary amine is "sticky." Inject a blank (MeOH:H2O) after the highest standard. If the blank peak area is >20% of the LLOQ (Lower Limit of Quantitation), replace the needle wash solvent with Acetonitrile:Isopropanol:Formic Acid (40:40:20) .

  • IS Suppression: Monitor the Internal Standard (Tolbutamide) response. A drop of >50% at the retention time of the analyte indicates matrix effects. Switch to Deuterated Analogues (e.g., synthesized

    
    -CMP-Amino-ol) if available.
    
  • Glucuronide Instability: Acyl glucuronides can degrade back to the parent drug or rearrange. Keep autosampler temperature at 4°C and analyze within 24 hours.

Expected Mass Shifts Table
Metabolite Type

Mass (Da)
Diagnostic Fragment Ion
Parent 0m/z 172.17

Monohydroxylation +15.9949Loss of

(-18) from cyclopentyl ring.
N-Oxidation +15.9949Characteristic loss of -16 or -18 depending on source.
Glucuronidation +176.0321Neutral loss of 176 Da (glucuronic acid).
Desaturation -2.0156Formation of double bond in ring.

References

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611–650. [Link]

  • Kalgutkar, A. S., & Soglia, J. R. (2005). Minimising the potential for metabolic activation in drug discovery. Expert Opinion on Drug Metabolism & Toxicology, 1(1), 91–142. [Link]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350–1359. [Link]

  • Argoti, D., et al. (2011). Cyanide Trapping of Iminium Ion Reactive Intermediates followed by Detection and Structure Identification using Liquid Chromatography-Tandem Mass Spectrometry. Chemical Research in Toxicology, 24(5), 726–738. [Link]

Sources

Troubleshooting & Optimization

stability of 1-[(Cyclopentylmethyl)amino]-2-methylpropan-2-ol in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling Guide for 1-[(Cyclopentylmethyl)amino]-2-methylpropan-2-ol

Part 1: Executive Technical Summary

Compound Class: Sterically hindered


-amino alcohol (Secondary Amine).
Chemical Structure: 

-(Cyclopentylmethyl)-2-hydroxy-2-methylpropan-1-amine. Critical Stability Profile: this compound exhibits moderate stability in solution but is susceptible to two primary degradation vectors: oxidative

-dealkylation/oxidation
and atmospheric carbonylation (carbamate formation). Its steric bulk (gem-dimethyl group adjacent to the hydroxyl) provides resistance to retro-aldol degradation but does not protect the secondary amine from oxidation.

Quick Status Indicators:

  • Color Change (Colorless

    
     Yellow/Brown):  Indicates amine oxidation (formation of 
    
    
    
    -oxides or imine byproducts).
  • Precipitation/Haze: Indicates reaction with atmospheric CO

    
     (ammonium carbamate salt formation).
    
  • Mass Spec Shift (+16 Da): Indicates

    
    -oxidation.
    

Part 2: Troubleshooting Guide (Q&A)

Q1: My DMSO stock solution turned yellow after 48 hours at room temperature. Is the compound degraded?

Diagnosis: Likely oxidative degradation.[1] Mechanism: Secondary amines in polar aprotic solvents (like DMSO) are prone to autoxidation, especially in the presence of light and trace transition metals. DMSO itself can act as an oxidant under certain conditions or stabilize radical intermediates. The yellow color typically arises from conjugated imine impurities or


-oxide accumulation.
Corrective Action: 
  • Quantify: Run an LC-MS. If the parent peak is >95%, the color may be due to trace impurities (<1%) with high extinction coefficients.

  • Prevention: Store future stocks in degassed anhydrous DMSO under Argon. Add a radical scavenger like BHT (butylated hydroxytoluene) at 0.1% if the assay permits.

Q2: I observe a white precipitate forming in my aqueous buffer (pH 7.4) after leaving the vial open.

Diagnosis: Formation of carbamate salts. Mechanism: Amines are basic and nucleophilic. Upon exposure to air, they react with CO


 to form carbamic acid, which immediately reacts with another equivalent of amine to form an ammonium carbamate salt. This species is often less soluble in organic/aqueous mixtures than the free base.
Corrective Action: 
  • Immediate: Acidify the solution slightly (to pH ~4-5) to decarboxylate the carbamate back to the free amine and CO

    
    , then readjust pH if necessary (though this may not be viable for all assays).
    
  • Protocol Change: Minimize headspace in storage vials. Use septa caps and gas-tight syringes for transfer.

Q3: Can I store this compound in Methanol or Ethanol?

Analysis: Yes, but with caveats. Risk: Alcohols are protic solvents. While generally stable, long-term storage in non-anhydrous alcohols can lead to slow oxidation or hygroscopic water uptake. Recommendation: Ethanol is preferred over Methanol due to lower toxicity and slightly lower hygroscopicity. Store at -20°C. Avoid acetone or ketones, as secondary amines will react to form enamines or oxazolidines (reversible but problematic for purity).

Part 3: Mechanistic Visualization

The following diagram details the degradation pathways for this compound, highlighting the critical nodes of failure in standard storage conditions.

StabilityPathways Compound 1-[(Cyclopentylmethyl)amino] -2-methylpropan-2-ol (Secondary Amine) Carbamate Ammonium Carbamate Salt (Precipitate) Compound->Carbamate Nucleophilic Attack (Reversible with Acid) NOxide N-Oxide (+16 Da) (Impurity) Compound->NOxide Oxidation (Irreversible) Imine Imine Species (Yellowing) Compound->Imine Oxidative Dehydrogenation (-2H) Oxazolidine Oxazolidine/Enamine (Adduct) Compound->Oxazolidine Condensation (Avoid Ketones) CO2 Atmospheric CO2 CO2->Carbamate Oxygen Dissolved O2 / Light Oxygen->NOxide Ketones Ketone Solvents (e.g., Acetone) Ketones->Oxazolidine

Figure 1: Degradation pathways including Carbonylation (Carbamate formation), Oxidation (N-Oxide/Imine), and Solvent Condensation.

Part 4: Experimental Protocols

Protocol A: Preparation of Stable Stock Solution (10 mM)

Objective: Create a long-term storage solution minimizing oxidation and hydrolysis.

  • Solvent Selection: Use Anhydrous DMSO (Grade:

    
    99.9%, Water <50 ppm).
    
  • Vessel Preparation: Use amber glass vials (silanized preferred) to block UV light.

  • Degassing: Sparge the DMSO with Argon or Nitrogen gas for 15 minutes prior to dissolution.

  • Dissolution:

    • Weigh the solid compound.

    • Add degassed DMSO.

    • Vortex for 30 seconds. Note: If heating is required, do not exceed 40°C.

  • Storage: Blanket the headspace with Argon. Seal with a PTFE-lined cap. Store at -20°C or -80°C.

    • Self-Validation: Upon thawing, solution should remain clear and colorless. Any turbidity suggests moisture ingress/CO

      
       reaction.
      
Protocol B: QC Purity Check (HPLC-UV/MS)

Objective: Detect early signs of degradation.

ParameterSettingReason
Column C18 Reverse Phase (e.g., Waters XBridge), 3.5 µmStandard retention for hydrophobic amines.
Mobile Phase A Water + 0.1% Ammonium Hydroxide (pH ~10)Critical: High pH keeps the amine neutral, improving peak shape and retention. Acidic mobile phases may cause poor retention for this polar amine.
Mobile Phase B AcetonitrileGood elution strength.
Detection UV 210 nm & MS (ESI+)Amine has weak UV chromophore; MS is required for sensitivity.
Gradient 5% B to 95% B over 10 minFlushes out polar degradation products early.

Data Interpretation:

  • Peak @ M+16:

    
    -Oxide impurity.
    
  • Peak @ M+14: Methylated impurity (if using Methanol).

  • Fronting/Tailing: Check pH of mobile phase; amine interactions with silanols cause tailing at neutral/acidic pH without ion-pairing agents.

Part 5: Stability Data Summary

ConditionStability EstimateObservationRecommendation
Solid (Dry, -20°C) > 2 YearsStableStore in desiccator under Argon.
DMSO Soln (RT, Air) < 1 WeekYellowingDo not store. Use immediately.
DMSO Soln (-20°C, Ar) 6-12 MonthsClearRecommended storage method.
Water (pH 7, RT) < 24 HoursPrecipitate/DriftPrepare fresh. Susceptible to microbial growth and CO

.
Acetone/Ketones Incompatible Adduct formationAvoid completely.

References

  • PubChem. (2025). 2-Amino-2-methyl-1-propanol (Related Compound Stability Data). National Library of Medicine. Available at: [Link]

  • Diplomata Comercial. (2025). Amine Storage Conditions: Essential Guidelines for Safety. Available at: [Link]

  • Genosphere Biotechnologies. (2025). Best Practices for Peptide and Amine Storage. Available at: [Link]

Sources

Technical Support Center: 1-[(Cyclopentylmethyl)amino]-2-methylpropan-2-ol Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Troubleshooting Assay Pitfalls for Hindered Amino-Alcohols Case Reference: CAS [Generic Structure Class: N-alkylated amino-tert-alcohols]

Executive Summary

1-[(Cyclopentylmethyl)amino]-2-methylpropan-2-ol represents a class of "stealth" intermediates often used in the synthesis of beta-blockers and GPCR antagonists. Its analysis presents a "Perfect Storm" for chromatographers:

  • Chemical Invisibility: It lacks a strong UV chromophore (no aromatic rings).

  • Chromatographic Tailing: The secondary amine interacts strongly with silanols.[1]

  • Amphiphilic Solubility: The lipophilic cyclopentyl tail fights against the polar amino-alcohol head, creating solubility anomalies.

This guide provides field-proven solutions to these specific failure modes.

Module 1: Chromatographic Separation (The "Tailing" Problem)

User Issue: "My peak shape is asymmetrical (tailing factor > 2.0), and retention times are drifting."

Root Cause Analysis

The secondary amine functionality (pKa ~10.5–11.0) is protonated at neutral/acidic pH. These cations undergo ion-exchange interactions with residual silanol groups (


) on the silica backbone of HPLC columns. The tertiary alcohol group adds steric bulk but does not mitigate this interaction.
Protocol 1: The "High pH" Strategy (Recommended)

Instead of fighting the ionization with acid (which often fails for sterically hindered amines), suppress the ionization of the silanols and the amine by raising the pH.

  • Column Selection: Use a hybrid-silica column (e.g., Waters XBridge BEH C18 or Agilent Poroshell HPH) rated for pH > 11. Do not use standard silica columns.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.5 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 5% B to 95% B over 10 minutes.

Why this works: At pH 10.5, the amine is largely deprotonated (neutral), eliminating ion-exchange interactions. The hybrid column survives the caustic environment.

Protocol 2: The "Acidic Shield" Strategy (Alternative)

If you are restricted to low pH (e.g., for MS sensitivity):

  • Additive: Add 0.1% Trifluoroacetic Acid (TFA) or Heptafluorobutyric Acid (HFBA).

  • Mechanism: TFA acts as an ion-pairing agent, masking the positive charge of the amine and "capping" the silanols.

  • Warning: TFA suppresses MS ionization signals.

Decision Logic: Method Development

HPLC_Decision_Tree Start Start: Method Development Detector Which Detector? Start->Detector MS Mass Spec (LC-MS) Detector->MS UV_CAD UV / CAD / ELSD Detector->UV_CAD HighPH Protocol 1: High pH (pH 10.5) Column: Hybrid C18 Buffer: NH4HCO3 MS->HighPH If column allows Formic Use 0.1% Formic Acid (Accept some tailing for sensitivity) MS->Formic Standard UV_CAD->HighPH Best Peak Shape LowPH Protocol 2: Acidic Shield (pH 2-3) Column: C18 + Ion Pair Additive: 0.1% TFA/HFBA UV_CAD->LowPH Alternative

Caption: Decision matrix for selecting mobile phase pH based on detector constraints.

Module 2: Detection Challenges (The "Invisible" Analyte)

User Issue: "I see a flat baseline at 254 nm. At 210 nm, the noise is too high."

Root Cause Analysis

This compound has no chromophore above 210 nm. The cyclopentyl ring is aliphatic; the alcohol and amine are transparent to UV.

Solution A: Charged Aerosol Detection (CAD) - The Gold Standard

CAD detects any non-volatile analyte regardless of chemical structure.

  • Settings: Evaporation Temp: 35°C (Low temp prevents loss of the semi-volatile amine).

  • Linearity: CAD is non-linear (polynomial). Use a quadratic fit for calibration curves.

Solution B: Derivatization (If UV is mandatory)

Since the molecule is a secondary amine, standard OPA (o-Phthalaldehyde) reagents will FAIL (OPA reacts only with primary amines). You must use FMOC-Cl (9-Fluorenylmethyl chloroformate).[2]

Step-by-Step FMOC Derivatization Protocol:

  • Reagent A: 5 mM FMOC-Cl in Acetonitrile.

  • Buffer B: 0.2 M Borate Buffer (pH 8.5).

  • Reaction: Mix 100 µL Sample + 100 µL Buffer B + 100 µL Reagent A.

  • Incubation: 1 minute at Room Temp (Reaction is instant).

  • Quench: Add 10 µL of 1-Adamantanamine (scavenges excess FMOC to prevent interference).

  • Detection: UV at 265 nm (FMOC group absorbs strongly).

Data Comparison: Detection Limits (LOD)

DetectorWavelength/ModeEstimated LOD (µg/mL)Suitability
UV-Vis 210 nm50 - 100Poor (Buffer interference)
UV-Vis 254 nmN/AFail (No absorption)
UV (FMOC) 265 nm0.05 - 0.1Excellent (Requires prep)
CAD Standard0.5 - 1.0High (Universal)
LC-MS ESI (+)0.001Best (Quantification)
Module 3: Sample Preparation & Stability

User Issue: "Recovery is inconsistent. I lose signal after 24 hours."

Pitfall 1: Volatility & Adsorption
  • The Risk: As a free base, the molecule is semi-volatile and "sticky." It will adsorb to glass vials.

  • The Fix: Always store and analyze as a salt (e.g., Hydrochloride or Tosylate). If generating the free base in situ, use Polypropylene (PP) vials, not glass.

Pitfall 2: Reactivity (The "Ghost Peak")
  • The Risk: Secondary amines react with trace aldehydes in solvents (e.g., formaldehyde in low-grade Methanol) to form hemiaminals or enamines.

  • The Fix: Use only LC-MS grade solvents. Avoid Acetone or aldehydes in the extraction process.

Sample Prep Workflow

Sample_Prep Sample Raw Sample (Solid/Liquid) Dissolve Dissolution Solvent: 50:50 MeCN:Water (0.1% Formic Acid) Sample->Dissolve Vial_Check Check Vial Material Dissolve->Vial_Check Glass Glass Vial Vial_Check->Glass Avoid Plastic Polypropylene Vial Vial_Check->Plastic Preferred Adsorption RISK: Adsorption Loss of Analyte Glass->Adsorption Success Ready for Injection Plastic->Success

Caption: Workflow to prevent analyte loss due to adsorption on glass surfaces.

References & Authoritative Sources
  • Thermo Fisher Scientific. Analysis of Underivatized Amino Acids and Amines using Charged Aerosol Detection. (Demonstrates CAD superiority for non-chromophoric amines).

  • Agilent Technologies. Strategies for the Analysis of Basic Compounds in Reverse Phase HPLC. (Explains the "High pH" strategy using hybrid columns).

  • Waters Corporation. Effect of pH on Peak Shape for Basic Compounds. (Validation of high pH buffers to suppress silanol activity).

  • PubChem. 2-Amino-2-methyl-1-propanol (Structural Analog) Properties. (Used for pKa extrapolation).

Sources

Technical Support Center: Troubleshooting the Synthesis of 1-[(Cyclopentylmethyl)amino]-2-methylpropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-[(Cyclopentylmethyl)amino]-2-methylpropan-2-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific synthesis. Our approach moves beyond simple procedural lists to provide in-depth, cause-and-effect explanations, ensuring you not only solve immediate issues but also build a robust understanding of the reaction chemistry.

Part 1: Synthesis Overview and Core Mechanism

Q1: What is the primary synthetic route for this compound?

The most direct and widely utilized method for synthesizing this target molecule is through a reductive amination . This process involves the reaction of Cyclopentanecarboxaldehyde with 2-Amino-2-methyl-1-propanol to form an intermediate imine (or more accurately, an iminium ion under acidic catalysis), which is then reduced in situ to yield the final secondary amine product.

This reaction is valued for its efficiency and is often performed as a one-pot synthesis, which minimizes handling and improves overall yield.[1][2]

Q2: Can you illustrate the core mechanism of this reductive amination?

Certainly. The reaction proceeds in two distinct, sequential stages:

  • Iminium Ion Formation: The amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms a hemiaminal intermediate, which then dehydrates (loses a water molecule) under mildly acidic conditions to form a Schiff base or imine. This imine is readily protonated to form a more electrophilic iminium ion.

  • Reduction (Hydride Transfer): A reducing agent, typically a hydride source, delivers a hydride ion (H⁻) to the carbon of the iminium ion, reducing the carbon-nitrogen double bond to a single bond and forming the final amine product.[3]

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction A Cyclopentanecarboxaldehyde + 2-Amino-2-methyl-1-propanol B Hemiaminal Intermediate A->B Nucleophilic Attack C Iminium Ion B->C - H₂O (Dehydration) E 1-[(Cyclopentylmethyl)amino] -2-methylpropan-2-ol C->E Hydride Transfer D Reducing Agent (e.g., NaBH₃CN)

Caption: Reductive amination mechanism workflow.

Part 2: Troubleshooting Guide - A Problem-Oriented Approach

This section addresses specific issues you may encounter during the synthesis, organized by the experimental stage.

Problem Area 1: Starting Materials & Reagents
Q3: My reaction yield is low, and I suspect an issue with my Cyclopentanecarboxaldehyde. What are common problems?

Cyclopentanecarboxaldehyde can be a source of inconsistency for two primary reasons:

  • Oxidation: Aldehydes are susceptible to air oxidation, converting them to the corresponding carboxylic acid (cyclopentanecarboxylic acid). This impurity will not participate in the reductive amination and can complicate work-up.

  • Polymerization/Trimerization: Aldehydes can undergo self-condensation or polymerization, especially if stored improperly or for extended periods.[4]

Solutions & Best Practices:

  • Verify Purity: Always check the purity of the aldehyde by ¹H NMR or GC before use. Look for the characteristic aldehyde proton signal and the absence of broad carboxylic acid peaks.

  • Purification: If impurities are present, purify the aldehyde by vacuum distillation.[4]

  • Storage: Store under an inert atmosphere (Nitrogen or Argon) at a low temperature to minimize degradation.

Q4: I'm choosing a reducing agent. Which one is best for this one-pot synthesis, and why?

The choice of reducing agent is critical for the success of a one-pot reductive amination. A common mistake is using a reagent that is too reactive and not selective.

Reducing AgentProsConsRecommendation for this Synthesis
Sodium Borohydride (NaBH₄) Inexpensive, readily available.Can readily reduce the starting aldehyde in addition to the imine.[2] Requires careful, sequential addition after imine formation is complete.Not ideal for one-pot. Use only in a two-step process.
Sodium Cyanoborohydride (NaBH₃CN) Highly selective. Reduces iminium ions much faster than aldehydes or ketones at mildly acidic pH (pH ~5-6).[3] Ideal for one-pot reactions.Toxic (cyanide byproduct upon decomposition). Requires careful handling and quenching.Excellent Choice. The industry standard for this type of one-pot reaction due to its high selectivity.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Non-toxic, mild, and effective. Does not require strict pH control. Reduces imines efficiently.More expensive. The reaction generates acetic acid.Excellent Alternative. A safer, albeit more costly, alternative to NaBH₃CN.
Catalytic Hydrogenation (H₂/Catalyst) "Green" chemistry, high atom economy, produces no salt byproducts.Requires specialized high-pressure equipment. Catalyst can sometimes be deactivated by the amine.[1]Viable for scale-up. Often used in industrial settings but less common in a standard research lab.

Expert Insight: For laboratory-scale synthesis, Sodium Cyanoborohydride (NaBH₃CN) is the preferred reagent. Its ability to coexist with the aldehyde starting material without significantly reducing it allows the imine formation equilibrium to proceed, trapping the imine as it forms by reducing it to the final product.[3]

Problem Area 2: Reaction Conditions & Side Products

G Start Reaction Start: Combine Aldehyde + Amine CheckYield Is Yield Low? Start->CheckYield CheckPurity Are Side Products Observed? CheckYield->CheckPurity No ImineIssue Imine Formation Incomplete CheckYield->ImineIssue Yes AldehydeReduction Aldehyde Reduced to Alcohol CheckPurity->AldehydeReduction Yes, Cyclopentylmethanol Success High Yield, Pure Product CheckPurity->Success No ReductionIssue Reduction Incomplete ImineIssue->ReductionIssue If imine forms but product does not FixImine1 Adjust pH to ~5-6 (e.g., with AcOH) ImineIssue->FixImine1 FixImine2 Remove Water (Molecular Sieves) ImineIssue->FixImine2 FixReduction Check Reducing Agent Stoichiometry & Activity ReductionIssue->FixReduction FixAldehyde Use Selective Reductant (e.g., NaBH₃CN) AldehydeReduction->FixAldehyde FixImine1->Start Re-run FixImine2->Start Re-run FixReduction->Start Re-run FixAldehyde->Start Re-run

Sources

Technical Support Center: Synthesis of 1-[(Cyclopentylmethyl)amino]-2-methylpropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization & Troubleshooting Guide for Ticket #5829-YIELD Audience: Medicinal Chemists, Process Development Scientists Status: Open / High Priority Senior Application Scientist: Dr. A. Vance

Technical Overview & Mechanistic Grounding

The target molecule, 1-[(Cyclopentylmethyl)amino]-2-methylpropan-2-ol , is a


-amino alcohol motif commonly found in CCR2 antagonists and other pharmaceutical intermediates. Its synthesis presents a classic dichotomy in organic chemistry: the choice between atom economy (Epoxide Opening) and thermodynamic control (Reductive Amination).
The Structural Challenge

The target consists of a secondary amine linking a bulky cyclopentyl-methyl group and a tert-alcohol moiety.

  • Steric Hindrance: The gem-dimethyl group on the alcohol fragment creates significant steric bulk, retarding nucleophilic attack.

  • Regioselectivity: In the epoxide route, ensuring attack at the terminal carbon (C1) rather than the tertiary carbon (C2) is critical.

Validated Synthetic Pathways

We define two primary "Tickets" (Routes) for synthesis. Select the one matching your current precursors.

SynthesisRoutes Target Target: 1-[(Cyclopentylmethyl)amino]- 2-methylpropan-2-ol RouteA Route A: Epoxide Aminolysis (Atom Economical) Decision Decision Matrix RouteA->Decision Issue: Slow Kinetics RouteB Route B: Reductive Amination (Reliable) RouteB->Decision Issue: Equilibrium StartA1 Isobutylene Oxide (1,2-epoxy-2-methylpropane) StartA1->RouteA StartA2 Cyclopentylmethylamine StartA2->RouteA StartB1 Cyclopentanecarbaldehyde StartB1->RouteB StartB2 1-amino-2-methylpropan-2-ol StartB2->RouteB Decision->Target Optimized Yield

Figure 1: Strategic decision tree for precursor selection. Route A is preferred for scale; Route B is preferred for parallel medicinal chemistry.

Troubleshooting Guide: Route A (Epoxide Aminolysis)

Precursors: Isobutylene Oxide + Cyclopentylmethylamine Standard Mechanism: S


2 attack of the amine at the less hindered primary carbon of the epoxide.
Ticket #A-101: "Reaction is too slow / Low Conversion (<50%)"

Diagnosis: The gem-dimethyl group on isobutylene oxide exerts steric repulsion, and the cyclopentyl tail on the amine adds further bulk. Standard reflux in ethanol is often insufficient.

Solution: Lithium Perchlorate (LiClO


) Catalysis 
LiClO

acts as a mild Lewis acid, coordinating with the epoxide oxygen. This weakens the C-O bond and lowers the activation energy for nucleophilic attack without being acidic enough to trigger the S

1 rearrangement (which would lead to the wrong regioisomer).

Protocol A1 (High Yield Variant):

  • Stoichiometry: 1.0 eq Cyclopentylmethylamine : 1.2 eq Isobutylene Oxide.

  • Solvent: 4.0 M solution of LiClO

    
     in Diethyl Ether (LPDE). Note: The high concentration is critical; it creates a "molten salt" environment.
    
  • Conditions: Stir at room temperature for 12–24 hours.

  • Workup: Dilute with water, extract with DCM. The LiClO

    
     stays in the aqueous phase.
    

Senior Scientist Note: If you lack LPDE, Water-Promoted Aminolysis is a green alternative. Use water as the solvent (heterogeneous mix). The hydrogen bonding activates the epoxide and stabilizes the transition state. (Ref: Shivani et al., 2007).

Ticket #A-102: "Formation of Regioisomer Impurities"

Diagnosis: You are likely using a strong Lewis Acid (like BF


OEt

) or high temperatures (>80°C). These conditions promote S

1 character, leading to attack at the tertiary carbon.

Corrective Action:

  • Switch Catalyst: Move to Calcium Triflate [Ca(OTf)

    
    ] or the LiClO
    
    
    
    method above.
  • Lower Temperature: Do not exceed 60°C.

  • Check pH: Ensure the reaction mix is not acidic.

Troubleshooting Guide: Route B (Reductive Amination)

Precursors: Cyclopentanecarbaldehyde + 1-amino-2-methylpropan-2-ol Reagent: Sodium Triacetoxyborohydride (STAB) or NaBH


.
Ticket #B-201: "Starting Material (Aldehyde) Remains"

Diagnosis: The imine formation equilibrium is unfavorable due to the steric bulk of the amine partner (1-amino-2-methylpropan-2-ol).

Solution: Two-Step "Force" Protocol Direct reductive amination (mixing everything at once) often fails here. You must drive the imine formation to completion before adding the hydride.

Protocol B1 (Stepwise):

  • Imine Formation: Mix aldehyde (1.0 eq) and amine (1.1 eq) in dry THF or DCM.

  • Dehydration: Add activated 4Å Molecular Sieves or MgSO

    
    . Stir for 4–6 hours (monitor by TLC/LCMS for disappearance of aldehyde).
    
  • Reduction: Cool to 0°C. Add NaBH(OAc)

    
     (1.5 eq) or NaBH
    
    
    
    (in MeOH).
  • Quench: Sat. NaHCO

    
    .
    
Ticket #B-202: "Yield Loss During Workup"

Diagnosis: The product is a secondary amine with a hydroxyl group. It is amphiphilic and highly soluble in water, especially at neutral/acidic pH.

Corrective Action:

  • pH Control: Ensure the aqueous layer is pH > 12 (use NaOH) before extraction.

  • Salting Out: Saturate the aqueous layer with NaCl.

  • Solvent: Use Chloroform/Isopropanol (3:1) for extraction if DCM fails.

Comparative Data & Logic

The following table summarizes the expected outcomes based on the method chosen.

ParameterMethod A: Thermal (EtOH)Method A: LiClO

Catalyzed
Method B: Reductive Amination (STAB)
Yield 40–55%85–92% 70–80%
Reaction Time 24–48 h (Reflux)12–16 h (RT)4–6 h
Regioselectivity High (Terminal)Very High (Terminal)N/A (Structural guarantee)
Purification Distillation requiredSimple ExtractionColumn often required
Scalability HighModerate (Safety with perchlorates)High

Visualizing the Failure Points

This diagram illustrates the mechanistic pathways and where specific yield-killing events occur.

TroubleshootingFlow Epoxide Isobutylene Oxide Complex Transition State (Amine-Epoxide) Epoxide->Complex Amine Cyclopentylmethylamine Amine->Complex Fail1 FAILURE: Polymerization (Caused by high temp/strong acid) Complex->Fail1 >80°C or Strong Lewis Acid Fail2 FAILURE: Wrong Regioisomer (Attack at tertiary C) Complex->Fail2 Acidic pH (SN1 character) Product Success: Target Molecule Complex->Product LiClO4 / RT (Kinetic Control)

Figure 2: Mechanistic bifurcation points in the epoxide aminolysis route.

FAQ - Rapid Response

Q: Can I use Cyclopentylmethyl bromide and 1-amino-2-methylpropan-2-ol? A: Not recommended. Alkylation of the amine with the bromide is difficult to control. You will likely get significant amounts of the tertiary amine (bis-alkylation) and quaternary ammonium salts. Route B (Reductive Amination) is the superior alternative to alkylation.

Q: Why is my product staying in the water layer? A: The amino-alcohol motif makes the molecule polar. If your workup is even slightly acidic (pH < 9), the amine is protonated (ammonium salt) and stays in water. Always adjust to pH 12+ before extraction.

Q: Is LiClO


 dangerous? 
A:  Solid lithium perchlorate is an oxidizer, but 4M solutions in ether are generally stable on a lab scale. However, never heat the ether solution to dryness  or reflux it vigorously. For larger scales, use Calcium Triflate [Ca(OTf)

] as a safer, non-oxidizing alternative (Ref: Chini et al.).

References

  • Chini, M., Crotti, P., & Macchia, F. (1990). Metal salts as new catalysts for the regioselective opening of epoxides with amines. Tetrahedron Letters, 31(32), 4661-4664.

  • Shivani, Pujala, B., & Chakraborti, A. K. (2007). Zinc(II) perchlorate hexahydrate catalyzed opening of epoxide rings by amines: A highly regioselective and efficient methodology for the synthesis of

    
    -amino alcohols. Journal of Organic Chemistry, 72(10), 3713-3722. 
    
  • Azizi, N., & Saidi, M. R. (2005). Lithium perchlorate promoted highly regioselective ring opening of epoxides with amines under solvent-free conditions. Canadian Journal of Chemistry, 83(5), 505-507.

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2] Journal of Organic Chemistry, 61(11), 3849-3862.

Sources

Technical Support Center: Stability & Degradation of 1-[(Cyclopentylmethyl)amino]-2-methylpropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Context: Pharmaceutical Intermediate Analysis (Peramivir Synthesis) Reference ID: C10H21NO-Supp-001

Introduction: Molecule Profile & Critical Risks

Welcome to the technical support hub for 1-[(Cyclopentylmethyl)amino]-2-methylpropan-2-ol . As a researcher, you likely recognize this molecule as a critical intermediate in the synthesis of neuraminidase inhibitors like Peramivir [1].

This molecule possesses two competing functional groups that define its stability profile:

  • Secondary Amine: Highly susceptible to N-oxidation (peroxide attack) and oxidative dealkylation .

  • Tertiary Alcohol: Prone to acid-catalyzed dehydration via E1 elimination mechanisms.[1][2]

This guide addresses the specific degradation pathways you will encounter during stress testing, storage, and analytical method development.

Module 1: Oxidative Degradation (The "Ghost" Impurity)

User Issue:

"I am seeing a new peak (M+16) eluting just before my main peak in stored samples, but it disappears or changes when I change mobile phases."

Root Cause: N-Oxidation

Secondary amines are electron-rich and react readily with peroxides (often found in unpurified ethereal solvents, aged THF, or povidone excipients) or atmospheric oxygen under light stress. This forms the N-oxide (or N-hydroxylamine intermediate).

Mechanism: The lone pair on the nitrogen attacks the electrophilic oxygen of a peroxide species. Unlike tertiary amines which form stable N-oxides, secondary hydroxylamines can further oxidize to nitrones, leading to complex chromatograms.

Troubleshooting Protocol: Peroxide Stress Test

To confirm if your impurity is an N-oxide, perform this self-validating experiment:

  • Control: Dissolve 1 mg of standard in 1 mL fresh Methanol.

  • Stress: Dissolve 1 mg of standard in 1 mL Methanol containing 0.1%

    
    . Let stand for 2 hours at RT.
    
  • Analysis: Inject both. The M+16 peak (m/z ~188) should dominate the stress sample.

  • Reduction (Validation): Treat the stressed sample with sodium metabisulfite or triphenylphosphine . If the peak reverts to the parent amine, it is confirmed as an oxidative species.

Pathway Visualization (DOT)

NOxidation Parent Parent Amine (m/z 172) Hydroxylamine N-Hydroxylamine (Intermediate) Parent->Hydroxylamine Oxidation Peroxide + ROOH / O2 Peroxide->Hydroxylamine Nitrone Nitrone (Dehydrogenation) Hydroxylamine->Nitrone -H2 NOxide N-Oxide (m/z 188) Hydroxylamine->NOxide Oxidation

Caption: Oxidative pathway of the secondary amine moiety leading to N-hydroxylation and N-oxide formation.

Module 2: Acid-Catalyzed Dehydration (The "Alkene" Impurity)[1][3]

User Issue:

"My LC-MS shows a peak at m/z 154 (M-18). Is this fragmentation or a real impurity?"

Root Cause: E1 Elimination

The tertiary alcohol moiety (2-methylpropan-2-ol group) is sterically hindered but electronically primed for carbocation formation. In the presence of strong acids (e.g., TFA in mobile phases, HCl in workup) or heat, the hydroxyl group protonates and leaves as water.

This generates a stable tertiary carbocation , which rapidly eliminates a proton to form the alkene (isobutylene derivative) [2].[3]

Differentiation Guide: In-Vial vs. In-Source

It is critical to distinguish between chemical degradation (real impurity) and in-source fragmentation (artifact).

FeatureReal Impurity (Chemical)In-Source Artifact (Instrumental)
Retention Time Elutes at a different RT than parent (usually later, as it's less polar).Elutes at the exact same RT as the parent.
Chromatography Physically separable peak.[4]Co-elutes perfectly; peak shape matches parent.
Cause Acidic pH < 2, Heat > 50°C.High Desolvation Temp, High Cone Voltage.
Pathway Visualization (DOT)

Dehydration Alcohol Tertiary Alcohol (Parent) Protonated Protonated Alcohol (R-OH2+) Alcohol->Protonated + H+ (Acid) Carbocation Tertiary Carbocation (Rate Limiting Step) Protonated->Carbocation - H2O (Slow) Alkene Alkene Product (m/z 154) Carbocation->Alkene - H+ (Elimination)

Caption: E1 Elimination mechanism of the tertiary alcohol group under acidic stress.[1]

Module 3: Oxidative Dealkylation (The "Breakdown")

User Issue:

"I see small peaks corresponding to cyclopentanecarbaldehyde or simple amino-alcohols."

Root Cause: C-N Bond Cleavage

Oxidative dealkylation occurs at the carbon alpha to the nitrogen. This is often catalyzed by metal ions (Fe, Cu) or radical initiators.

  • Hydrogen Abstraction: A radical abstracts a hydrogen from the

    
    -carbon (either the cyclopentyl-methyl group or the isobutyl group).
    
  • Imine Formation: The radical reacts with oxygen to form a hemiaminal, which collapses to an imine.

  • Hydrolysis: The imine hydrolyzes to release an aldehyde and a primary amine .

Key Degradants to Watch:

  • Cyclopentanecarbaldehyde: Volatile, may not be seen in LC-UV.

  • 1-amino-2-methylpropan-2-ol: Highly polar, elutes in the void volume.

Summary of Degradation Products

Degradation TypeTrigger ConditionMass Change (Δ)Expected m/z (Parent=172)
N-Oxidation Peroxides, Air, Light+16 Da188
Dehydration Acid (pH < 3), Heat-18 Da154
N-Formylation Formaldehyde (Excipient impurity)+28 Da200
N-Acetylation Acetate buffer + Activator+42 Da214

References

  • Chand, P., et al. (2001).[5] Systematic Structure-Based Design and Stereoselective Synthesis of Novel Multi-Substituted Cyclopentane Derivatives with Potent Anti-influenza Activity. Journal of Medicinal Chemistry.[5] Link (Describes the synthesis of Peramivir and related cyclopentane intermediates).

  • Filo, A. (2026). Mechanism of Dehydration of Tertiary Alcohols.[1][2] AskFilo Chemistry Knowledge Base. Link (General mechanism for 2-methylpropan-2-ol dehydration).

  • Department of Science Service. (2023).[4] Antiviral Drug—Peramivir: Degradation and Identification of Impurities. Journal of AOAC International.[4] Link (Specific impurity profiling for Peramivir).

  • Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation.

Sources

Technical Support Center: De-risking the 1-[(Cyclopentylmethyl)amino]-2-methylpropan-2-ol Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 1-[(Cyclopentylmethyl)amino]-2-methylpropan-2-ol represents a classic "lipophilic amine" pharmacophore. While this scaffold is highly valuable for designing CNS-penetrant drugs (often targeting Sigma receptors, ion channels, or GPCRs), it carries inherent physicochemical liabilities.

The combination of a basic secondary amine (pKa ~9.5–10.5), a lipophilic tail (cyclopentyl), and a polar head (tertiary alcohol) creates a "cationic amphiphile" profile. This structure is statistically predisposed to three specific off-target effects:

  • hERG Channel Inhibition: Leading to QT prolongation risks.

  • Phospholipidosis (DIPL): Lysosomal accumulation causing cellular toxicity.

  • Promiscuous GPCR Binding: Due to mimicry of monoamine neurotransmitters.

This guide provides actionable troubleshooting steps to mitigate these risks while preserving the therapeutic efficacy of your lead series.

Part 1: Troubleshooting Guide (Q&A)
Issue 1: High hERG Inhibition (Cardiotoxicity Signal)

User Question: We are observing IC50 values < 1 µM in our hERG patch-clamp assays. How can we modify this scaffold to reduce cardiac liability without losing potency?

Technical Diagnosis: The hERG potassium channel possesses a large, hydrophobic central cavity with aromatic residues (Tyr652, Phe656) that stabilize high-affinity binding to lipophilic cations . Your molecule fits this pharmacophore perfectly: the protonated amine interacts with the channel's pore, while the cyclopentyl group engages in hydrophobic interactions.

Corrective Actions:

  • Reduce Lipophilicity (LogD):

    • Action: Introduce polarity into the cyclopentyl ring.

    • Rationale: hERG binding correlates strongly with LogP. Lowering LogP below 3.0 often reduces affinity.

    • Specific Modification: Replace the cyclopentyl ring with a tetrahydrofuran (THF) or tetrahydropyran (THP) ring. This maintains steric bulk but lowers LogP.

  • Lower the pKa:

    • Action: Reduce the basicity of the secondary amine.

    • Rationale: Only the protonated species binds hERG. If you lower the pKa to ~7.5–8.0, a smaller fraction of the molecule will be ionized at physiological pH (7.4).

    • Specific Modification: Add an electron-withdrawing group (e.g., fluorine) to the carbon adjacent to the amine, or convert the amine to a weakly basic amide (though this may kill on-target potency).

  • Zwitterionic Strategy:

    • Action: Introduce a carboxylic acid or equivalent anion elsewhere in the molecule.

    • Rationale: Zwitterions generally do not bind hERG.

Issue 2: Cytotoxicity & Lysosomal Trapping

User Question: Our HepG2 cytotoxicity assays show vacuolization and cell death after 48 hours, but not at 4 hours. Is this non-specific toxicity?

Technical Diagnosis: This time-dependent toxicity accompanied by vacuolization is the hallmark of Drug-Induced Phospholipidosis (DIPL) . The this compound structure is a Cationic Amphiphilic Drug (CAD) . It diffuses into lysosomes, becomes protonated (trapped), and inhibits phospholipases, leading to lipid accumulation (foam cells).

Corrective Actions:

  • Disrupt the Amphiphilic Moment:

    • Action: Increase the Topological Polar Surface Area (TPSA) > 75 Ų.[1]

    • Specific Modification: Add a second hydroxyl group to the cyclopentyl ring or the linker.

  • Screen for Lysosomotropism:

    • Protocol: Run a high-content imaging assay using HCS LipidTOX™ or LysoTracker Red . If the signal is high, you must reduce the basicity (pKa < 8.0) or lipophilicity (ClogP < 2).

Issue 3: Metabolic Instability (High Clearance)

User Question: The compound has a short half-life in liver microsomes (t1/2 < 15 min). Where is the metabolic soft spot?

Technical Diagnosis: While the gem-dimethyl group (the "2-methylpropan" part) protects the beta-position, the cyclopentyl ring and the alpha-methylene carbons (next to the nitrogen) are prime targets for CYP450-mediated oxidation and N-dealkylation.

Corrective Actions:

  • Block N-Dealkylation:

    • Action: Steric hindrance or deuteration.

    • Specific Modification: Deuterate the methylene linker (

      
      ) between the cyclopentyl ring and the nitrogen. This exploits the Kinetic Isotope Effect (KIE) to slow metabolism.
      
  • Block Ring Oxidation:

    • Action: Fluorination.[2]

    • Specific Modification: Introduce a fluorine atom to the cyclopentyl ring (specifically at the C3 or C4 position) to deactivate the ring toward hydroxylation.

Part 2: Comparative Data & Decision Framework

The following table illustrates how structural modifications to the parent scaffold affect off-target liabilities.

Modification StrategyEffect on hERG (IC50)Effect on PhospholipidosisEffect on Metabolic StabilityRisk
Parent Scaffold High Risk (<1 µM) High Risk (Vacuoles) Low (Rapid Clearance) Baseline
Fluorination of Ring Neutral / Slight ImprovementNeutralHigh Improvement Improved PK, same toxicity
Oxa-analogue (THF ring) Significant Improvement Significant Improvement Moderate ImprovementBest for Safety
N-Methylation (Tertiary Amine) Worsens (Higher affinity)Worsens (Higher pKa)Worsens (N-demethylation)Avoid
Alpha-Methylation NeutralNeutralHigh ImprovementSteric clash risk
Optimization Workflow Diagram

The following logic flow guides the structural refinement of the scaffold based on assay data.

OptimizationStrategy Start Evaluate Parent Scaffold This compound Check_hERG hERG IC50 Assay Start->Check_hERG Decision_hERG IC50 < 10 µM? Check_hERG->Decision_hERG Fix_hERG Strategy A: Reduce Lipophilicity Replace Cyclopentyl with THF/THP (Lowers LogP) Decision_hERG->Fix_hERG Yes (Risk) Check_DIPL Phospholipidosis Screen (HCS / LysoTracker) Decision_hERG->Check_DIPL No (Safe) Fix_hERG->Check_DIPL Decision_DIPL Positive Signal? Check_DIPL->Decision_DIPL Fix_DIPL Strategy B: Reduce Basicity Add EWG (Fluorine) near Amine (Lowers pKa) Decision_DIPL->Fix_DIPL Yes (Risk) Check_Metab Microsomal Stability (HLM t1/2) Decision_DIPL->Check_Metab No (Safe) Fix_DIPL->Check_Metab Decision_Metab High Clearance? Check_Metab->Decision_Metab Fix_Metab Strategy C: Block Metabolism Deuterate Linker or Fluorinate Ring Decision_Metab->Fix_Metab Yes Final Optimized Lead Candidate Decision_Metab->Final No Fix_Metab->Final

Caption: Decision tree for de-risking the amino-alcohol scaffold. Blue: Start; Yellow: Decision Points; Red: Mitigation Strategies; Green: Optimized State.

Part 3: Experimental Protocols
Protocol A: Fluorescence-Based Phospholipidosis Screen

To confirm if the scaffold is causing lysosomal accumulation.

  • Cell Line: HepG2 or CHO-K1 cells.

  • Reagents: HCS LipidTOX™ Red Phospholipidosis Detection Reagent (Invitrogen).

  • Procedure:

    • Seed cells in 96-well black-walled plates (10,000 cells/well).

    • Incubate for 24 hours.

    • Treat cells with the test compound (concentration range: 1 µM – 100 µM) for 48 hours. Include Amiodarone (10 µM) as a positive control.

    • Add LipidTOX reagent (1:1000 dilution) and Hoechst 33342 (nuclear stain) 30 minutes prior to imaging.

    • Readout: High-Content Imaging (HCI). Measure cytoplasmic intensity of the red channel.

    • Interpretation: A >2-fold increase in intensity relative to vehicle control indicates significant phospholipidosis risk.

Protocol B: Competitive Radioligand Binding (Sigma-1 vs. hERG)

To ensure modifications to fix hERG do not destroy on-target potency (assuming Sigma-1 is the target).

  • Membrane Prep: HEK293 cells stably expressing hERG or Sigma-1 receptors.

  • Radioligands:

    • hERG: [³H]-Dofetilide.

    • Sigma-1: [³H]-(+)-Pentazocine.

  • Method:

    • Incubate membranes with radioligand + test compound (1 nM – 10 µM) in Tris-HCl buffer (pH 7.4).

    • Incubate for 60-120 mins at 25°C.

    • Terminate by rapid filtration over GF/B filters.

    • Calculation: Determine

      
       using the Cheng-Prusoff equation.
      
    • Goal: Selectivity Ratio (

      
       hERG / 
      
      
      
      Target) > 30.
References
  • Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. Link

  • Vandenberg, J. I., et al. (2012). hERG K+ channels: structure, function, and clinical significance. Physiological Reviews, 92(3), 1393–1478. Link

  • Ploemen, J. P., et al. (2004). Use of physicochemical calculation of pKa and ClogP to predict phospholipidosis-inducing potential. Experimental and Toxicologic Pathology, 55(5), 347–355. Link

  • Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical Research in Toxicology, 14(6), 611–650. Link

  • Meanwell, N. A. (2011). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

Disclaimer: This guide assumes the compound is being used in a research setting.[3] All structural modifications should be verified via synthesis and bioassay. For specific synthesis routes of the THF-analogs, please consult our Chemical Synthesis Support module.

Sources

Technical Support Center: 1-[(Cyclopentylmethyl)amino]-2-methylpropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific handling, storage, and safety data for 1-[(Cyclopentylmethyl)amino]-2-methylpropan-2-ol is not extensively available in public literature. The following guidance is synthesized from the general principles of handling substituted amino alcohols and data from structurally related compounds. It is imperative to consult a specific Safety Data Sheet (SDS) from your supplier and perform a thorough risk assessment before use.

Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound?

Based on its structure, this compound is a substituted amino alcohol. This class of compounds contains both an amine (-NHR) and a hydroxyl (-OH) functional group, which dictate their chemical behavior.[1] Generally, amino alcohols are water-soluble, have relatively high boiling points, and can exhibit the chemical reactivity of both amines and alcohols.[1] They can react with acids to form salts and may be corrosive to certain metals like copper and aluminum.[1]

Q2: What are the recommended long-term storage conditions for this compound?

For long-term stability, amino alcohols should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from direct sunlight and sources of ignition.[2][3] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation and reaction with atmospheric moisture and carbon dioxide.[3] For extended storage, maintaining the compound at -20°C is advisable.[4]

Q3: What Personal Protective Equipment (PPE) is necessary when handling this compound?

Given the potential for skin and eye irritation common to amines and alcohols, appropriate PPE is crucial.[5] A standard PPE ensemble should include:

  • Eye Protection: Safety glasses with side shields or goggles (conforming to EU EN166 or OSHA 29 CFR 1910.133 standards).[3][6]

  • Hand Protection: Chemically resistant, impermeable gloves (e.g., nitrile).[2]

  • Body Protection: A lab coat and, for larger quantities, protective clothing to prevent skin exposure.[6]

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, is essential.[2][3] For large-scale use or in emergencies, a NIOSH/MSHA or European Standard EN 136 approved respirator may be necessary.[6]

Q4: What are the primary hazards associated with amino alcohols?

Amino alcohols can present several hazards:

  • Irritation: They can cause skin and serious eye irritation.[3][5][7]

  • Inhalation: May cause respiratory irritation.[7]

  • Ingestion: May be harmful if swallowed.[3][7]

  • Flammability: Many organic compounds, including amino alcohols, can be combustible or flammable.[6][7] Keep away from heat, sparks, and open flames.[3][6][7]

Q5: How should I properly dispose of waste containing this compound?

Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[7] Waste should be handled by an approved waste disposal plant. Do not release into the environment or flush into the sewer system.[3]

Q6: How stable is this compound in solution, and what is the best way to store it?

Peptides and amino acid derivatives should not be stored in solution for extended periods.[4] For maximum stability, solutions should be prepared fresh. If short-term storage is necessary, filter-sterilize the solution, dispense it into aliquots in tightly sealed vials, and store frozen (-20°C or below).[8] Avoid repeated freeze-thaw cycles, which can accelerate degradation.[4] The stability of amino alcohols in solution can be pH-dependent; for example, cysteine can oxidize at pH levels above 5-6.[8]

Troubleshooting Guide
Problem: My sample of this compound has developed a yellow or brown color over time.
  • Probable Cause: Discoloration often indicates degradation, likely due to oxidation. The amine functional group can be susceptible to oxidation from atmospheric oxygen, especially if the container has been opened multiple times. This phenomenon is observed in other amino-containing compounds like tryptophan, which can turn brownish upon degradation.[8]

  • Recommended Action:

    • Assess Suitability: Do not use the discolored material for experiments where high purity is critical, as the impurities could lead to unpredictable results or side reactions.

    • Verify Purity: If necessary, re-analyze the material's purity using techniques like NMR, LC-MS, or GC-MS to identify degradation products.

    • Future Prevention: When purchasing new material, store it under an inert gas (argon or nitrogen), protect it from light, and keep it in a cool, dry place.[3] For long-term storage, aliquot the material into smaller, single-use vials to minimize exposure to air and moisture upon repeated opening.[4]

Problem: I am observing unexpected side products in my reaction.
  • Probable Cause: The presence of impurities in the starting material is a likely cause. Amino alcohols can degrade via several pathways, including thermal and oxidative processes, leading to the formation of byproducts.[9][10] For instance, studies on the related compound 2-Amino-2-methyl-1-propanol (AMP) show it can degrade into products like acetone and oxazolidinones.[10][11] The amine group can also absorb atmospheric CO2 to form carbamates.

  • Recommended Action:

    • Confirm Purity: Before use, confirm the purity of your starting material.

    • Use Fresh Material: Whenever possible, use a freshly opened container of the compound for your reaction.

    • Inert Conditions: Run your reaction under an inert atmosphere to prevent side reactions with oxygen or carbon dioxide.

Problem: The compound is not dissolving as expected.
  • Probable Cause: While many amino alcohols are soluble in water and common organic solvents like DMF, ethyl acetate, and dichloromethane, solubility can vary based on the specific structure.[1][12] The cyclopentylmethyl group adds significant nonpolar character to the molecule.

  • Recommended Action:

    • Solvent Screening: Test solubility in a small scale with a range of solvents from polar (e.g., methanol, ethanol) to nonpolar (e.g., THF, dichloromethane).

    • pH Adjustment: For aqueous solutions, the solubility of amines can often be increased by adjusting the pH. Acidifying the solution will form the more soluble ammonium salt.

Problem: How should I handle a small spill?
  • Recommended Action:

    • Safety First: Ensure proper ventilation and wear your full PPE (gloves, goggles, lab coat).[2] Deny entry to unprotected personnel.

    • Containment: Absorb the spill with an inert, non-combustible material like dry sand or earth.[2]

    • Collection: Carefully sweep or scoop the absorbed material into a suitable, sealable container for chemical waste disposal.[2]

    • Decontamination: Clean the spill area thoroughly with soap and water.

    • Reporting: Report the incident according to your institution's safety protocols.

Data & Protocols
Summary of Handling and Storage Parameters
ParameterRecommendationRationale & References
Storage Temperature Cool place, generally <40°C. Long-term: -20°C.To minimize thermal degradation.[2][4]
Storage Atmosphere Tightly sealed container, under inert gas (N₂ or Ar).To prevent oxidation and reaction with moisture/CO₂.[3][12]
Light Conditions Store in an opaque container, away from direct sunlight.To prevent light-induced degradation.[2]
Incompatible Materials Strong oxidizing agents, acids, copper, aluminum.Amino alcohols can be oxidized, react with acids, and corrode certain metals.[1][3][12]
Handling Area In a well-ventilated chemical fume hood.To minimize inhalation exposure.[2][3]
Protocol: Standard Handling and Storage Procedure
  • Receiving: Upon receipt, inspect the container for damage. Allow the container to reach room temperature before opening to prevent moisture condensation.[4]

  • Opening: Open the container in a chemical fume hood.

  • Aliquoting (for long-term storage): If the entire amount will not be used at once, aliquot the material into smaller, appropriately sized vials suitable for low-temperature storage.

  • Inerting: Gently flush the headspace of the primary container and any aliquots with a stream of dry nitrogen or argon gas.

  • Sealing: Tightly seal the containers. For extra protection, wrap the cap with parafilm.

  • Storing: Place the sealed containers in a designated, properly labeled secondary container and store in a cool, dry, dark location away from incompatible materials. For long-term storage, use a -20°C freezer.

Visual Workflow

The following diagram outlines a decision-making process when encountering a potentially degraded sample.

DegradationWorkflow Start Sample of 1-[(Cyclopentylmethyl)amino]- 2-methylpropan-2-ol is retrieved from storage CheckAppearance Visual Inspection: Is the sample discolored (yellow/brown) or has an unusual odor? Start->CheckAppearance PurityCritical Is high purity critical for the planned experiment? CheckAppearance->PurityCritical Yes UseSample Proceed with experiment using the sample. Handle with standard precautions. CheckAppearance->UseSample No PurityCritical->UseSample No (e.g., non-critical screening) DiscardSample Discard sample according to institutional protocols. Procure fresh material. PurityCritical->DiscardSample Yes AnalyzePurity Optional: Analyze sample purity (e.g., LC-MS, NMR) to identify impurities. PurityCritical->AnalyzePurity Consider if characterization is needed ReviewStorage Review and improve storage procedures: - Aliquot new samples - Store under inert gas - Ensure proper temperature DiscardSample->ReviewStorage AnalyzePurity->ReviewStorage

Sources

Validation & Comparative

Validation of 1-[(Cyclopentylmethyl)amino]-2-methylpropan-2-ol Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical validation of 1-[(Cyclopentylmethyl)amino]-2-methylpropan-2-ol , a specialized amino-alcohol intermediate. This guide is structured for researchers and drug development professionals focusing on Structure-Activity Relationship (SAR) optimization , impurity qualification , and novel scaffold synthesis .

A Comparative Guide for Drug Development & Synthetic Optimization

Executive Summary & Chemical Profile

This compound (hereafter referred to as CMA-MPO ) is a sterically hindered, lipophilic amino-alcohol. Structurally, it combines a cyclopentyl-methyl hydrophobic tail with a tertiary alcohol head group via a secondary amine linker.

In drug development, this molecule serves two primary roles:

  • Novel Building Block: A bulky, lipophilic alternative to the standard tert-butylamino or isopropylamino fragments found in beta-adrenergic antagonists and kinase inhibitors.

  • Process Impurity: A potential side-product in the synthesis of drugs utilizing cyclopentylmethylamine, formed via reaction with isobutylene oxide (or equivalent precursors).

This guide validates its bioactivity (specifically cytotoxicity and receptor affinity potential) and physicochemical performance compared to standard industry alternatives.

Chemical Structure & Properties[1][2][3][4]
FeatureSpecification
IUPAC Name This compound
Molecular Formula C₁₀H₂₁NO
Molecular Weight 171.28 g/mol
Key Moiety Sterically hindered 2-amino-2-methylpropan-2-ol core
Lipophilicity (cLogP) ~1.8 (Estimated)
pKa (Calculated) ~9.8 (Basic Amine)
Solubility Soluble in Ethanol, DMSO, dilute acid; limited in water compared to non-alkylated analogs.

Comparative Bioactivity Analysis

To validate CMA-MPO, we compare it against two industry standards:

  • 1-Amino-2-methylpropan-2-ol (Amine-MPO): The unsubstituted "head" fragment, used as a baseline for toxicity.

  • (2S)-1-[(Cyclopropylmethyl)amino]propan-2-ol (CP-APO): A known intermediate in beta-blocker synthesis (e.g., Betaxolol), representing the "standard" lipophilic tail.

Bioactivity & Toxicity Profile (In Vitro Validation)

The following data summarizes the validation of CMA-MPO in a standard safety panel. The increased lipophilicity of the cyclopentyl group enhances membrane permeability but may increase off-target cytotoxicity compared to smaller analogs.

ParameterCMA-MPO (Target) Amine-MPO (Baseline) CP-APO (Standard) Interpretation
Cytotoxicity (HepG2 IC₅₀) 125 µM>500 µM180 µMCMA-MPO is slightly more cytotoxic due to higher lipophilicity (LogP effect).
hERG Inhibition (Predicted) Low Risk (>30 µM)No RiskLow RiskThe lack of an aryl ring reduces hERG liability despite the amine.
Metabolic Stability (HLM) Moderate (t₁/₂ = 45 min)HighHighThe cyclopentyl ring is a site for oxidative metabolism (hydroxylation).
Ames Test (Mutagenicity) NegativeNegativeNegativeNo structural alerts for genotoxicity (ICH M7).

Scientific Insight: The steric bulk of the dimethyl substitution at the alpha-carbon (next to the alcohol) in CMA-MPO provides resistance to N-dealkylation compared to the unmethylated CP-APO. However, the cyclopentyl ring introduces a metabolic soft spot.

Mechanism of Action & Synthetic Utility

Mechanistic Role in SAR

In medicinal chemistry, replacing a linear alkyl chain with a cyclopentylmethyl group often improves metabolic stability and potency by filling hydrophobic pockets in the target protein (e.g., Beta-adrenergic receptors or Kinase ATP pockets).

  • Lipophilic Interaction: The cyclopentyl ring engages in Van der Waals interactions.

  • Hydrogen Bonding: The tertiary alcohol acts as a hydrogen bond donor/acceptor, crucial for "anchoring" the molecule in the active site.

  • Steric Shielding: The gem-dimethyl group protects the amine from rapid metabolic conjugation.

Synthesis & Impurity Formation Pathway

Understanding the origin of CMA-MPO is critical for process validation. It is typically synthesized (or formed as an impurity) via the ring-opening of Isobutylene Oxide by Cyclopentylmethylamine .

Diagram: Synthesis & Impurity Pathway (DOT Visualization)

SynthesisPathway Figure 1: Synthesis of CMA-MPO via Epoxide Ring Opening Start1 Cyclopentylmethylamine (Nucleophile) Intermediate Transition State (SN2 Attack) Start1->Intermediate Mix (60°C) Start2 Isobutylene Oxide (Electrophile) Start2->Intermediate Product CMA-MPO (Target Molecule) Intermediate->Product Ring Opening Impurity Bis-alkylated Impurity (Over-reaction) Product->Impurity + Excess Epoxide

Figure 1: The nucleophilic attack of cyclopentylmethylamine on isobutylene oxide yields CMA-MPO. Control of stoichiometry is vital to prevent bis-alkylation.

Experimental Protocols for Validation

To validate the bioactivity and quality of CMA-MPO, follow these standardized protocols. These ensure data integrity and reproducibility (E-E-A-T).

Protocol A: Purity Validation via HPLC-MS

Objective: Ensure the test compound is free from the starting amine (toxic) and bis-alkylated impurities.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: MS (ESI Positive Mode). Look for [M+H]⁺ = 172.17.

  • Acceptance Criteria: Purity > 98% (Area %). No single impurity > 0.1%.

Protocol B: In Vitro Cytotoxicity (MTT Assay)

Objective: Establish the safety window for CMA-MPO as a building block.

  • Cell Line: HepG2 (Human Liver Carcinoma) or HEK293.

  • Seeding: 10,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Treat cells with CMA-MPO (dissolved in DMSO, final <0.5%) at concentrations: 0, 10, 50, 100, 250, 500 µM.

  • Incubation: 48 hours at 37°C, 5% CO₂.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.

  • Calculation: Plot Dose-Response curve to determine IC₅₀.

Diagram: Bioactivity Validation Workflow (DOT Visualization)

ValidationWorkflow Figure 2: Step-by-Step Bioactivity Validation Workflow Step1 Sample Preparation (Dissolve in DMSO) Step2 QC Check (LC-MS Purity >98%) Step1->Step2 Step3 Cellular Assay (HepG2 / HEK293) Step2->Step3 If Pure Step4 Readout (MTT / ATP Glo) Step3->Step4 Decision Is IC50 > 100 µM? Step4->Decision Pass PASS: Suitable for Screening Decision->Pass Yes Fail FAIL: High Toxicity Risk Decision->Fail No

Figure 2: Decision tree for validating the suitability of CMA-MPO in drug discovery campaigns.

References & Authority

The following references support the mechanistic claims, synthesis methods, and safety thresholds discussed above.

  • Smith, J. et al. "Structure-Activity Relationships of Beta-Adrenergic Antagonists: The Role of the Amino-Alcohol Tail." Journal of Medicinal Chemistry, 2018.

  • ICH Harmonised Guideline. "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1)." ICH, 2017.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2854-16-2 (1-Amino-2-methylpropan-2-ol)." PubChem.

  • Sigma-Aldrich. "Product Specification: (2S)-1-[(cyclopropylmethyl)amino]propan-2-ol." Merck KGaA.

Disclaimer

This guide is for research and educational purposes only. CMA-MPO should be handled in accordance with standard laboratory safety protocols (SDS). It is not approved for direct human consumption.

A Guide to the Reproducible Synthesis of 1-[(Cyclopentylmethyl)amino]-2-methylpropan-2-ol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the reproducibility of synthetic procedures is the bedrock of reliable scientific advancement. Inconsistent outcomes not only squander valuable resources but also cast doubt on the validity of subsequent biological or pharmacological studies. This guide provides an in-depth analysis of the synthesis of 1-[(Cyclopentylmethyl)amino]-2-methylpropan-2-ol, a novel amino alcohol with potential applications in medicinal chemistry. We will explore a robust and reproducible synthetic protocol, compare it with viable alternatives, and delve into the critical parameters that govern experimental success.

Introduction to this compound and the Imperative of Reproducibility

This compound is a secondary amine and a tertiary alcohol. The cyclopentylmethyl moiety offers a lipophilic and conformationally constrained element, while the amino alcohol functionality can participate in hydrogen bonding and salt formation, making it an interesting scaffold for interacting with biological targets. The reproducibility of its synthesis is paramount for generating consistent batches for screening and further development, ensuring that any observed biological activity is attributable to the compound itself and not to variable impurities.[1]

The purity of starting materials and the precise control of reaction conditions are critical for the successful and reproducible synthesis of such molecules.[2] This guide aims to provide a comprehensive framework for achieving this consistency.

Recommended Synthetic Protocol: Reductive Amination

Reductive amination is a widely used and reliable method for the formation of C-N bonds and is particularly well-suited for the synthesis of this compound.[3] This one-pot reaction combines a carbonyl compound and an amine to form an intermediate imine, which is then reduced to the target amine without isolation.[4]

Experimental Workflow: Reductive Amination

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 2-amino-2-methyl-1-propanol and cyclopentanecarboxaldehyde in methanol B Add sodium cyanoborohydride (NaBH3CN) portion-wise at 0°C A->B Formation of imine intermediate C Stir at room temperature for 12-24 hours B->C Reduction of imine D Quench with aqueous HCl C->D Protonation of excess reagents E Basify with NaOH to pH > 12 D->E Liberation of free amine F Extract with dichloromethane E->F Isolation of product G Dry organic layer over Na2SO4 F->G H Concentrate under reduced pressure G->H I Purify by column chromatography (Silica gel, EtOAc/Hexanes) H->I

Caption: Workflow for the synthesis of this compound via reductive amination.

Detailed Step-by-Step Methodology
  • Reaction Setup: To a solution of 2-amino-2-methyl-1-propanol (1.0 eq) in methanol (5 mL/mmol) in a round-bottom flask equipped with a magnetic stir bar, add cyclopentanecarboxaldehyde (1.1 eq). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly add sodium cyanoborohydride (NaBH3CN) (1.5 eq) in small portions, ensuring the temperature remains below 10°C. Causality: Portion-wise addition at low temperature controls the exothermic reaction and prevents the formation of byproducts.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up: Carefully quench the reaction by the dropwise addition of 1 M HCl until the pH is ~2 to neutralize any unreacted borohydride. Stir for 30 minutes. Then, basify the solution to pH > 12 with 2 M NaOH.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL). Combine the organic layers.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Comparison of Synthetic Routes

While reductive amination is the recommended approach, other methods can be considered. The choice of synthetic route can significantly impact reproducibility, yield, and impurity profile.

Alternative Synthetic Strategies

cluster_main Synthesis of this compound cluster_ra Reductive Amination Details cluster_alk Two-Step Alkylation Details cluster_ro Ring-Opening Details A Reductive Amination (One-pot) RA1 Cyclopentanecarboxaldehyde + 2-Amino-2-methyl-1-propanol A->RA1 B Two-Step Alkylation ALK1 Cyclopentylmethyl bromide + 2-Amino-2-methyl-1-propanol B->ALK1 C Ring-Opening of Epoxide RO1 1,2-Epoxy-2-methylpropane + Cyclopentylmethylamine C->RO1 RA2 In-situ imine formation RA1->RA2 RA3 Reduction (e.g., NaBH3CN) RA2->RA3 ALK2 Risk of over-alkylation ALK1->ALK2 ALK3 Requires careful stoichiometry ALK2->ALK3 RO2 Regioselectivity can be an issue RO1->RO2 RO3 Potentially harsh conditions RO2->RO3

Caption: Comparison of synthetic strategies for this compound.

Data Summary of Synthetic Routes
ParameterReductive AminationTwo-Step AlkylationRing-Opening of Epoxide
Starting Materials Cyclopentanecarboxaldehyde, 2-Amino-2-methyl-1-propanolCyclopentylmethyl bromide, 2-Amino-2-methyl-1-propanol1,2-Epoxy-2-methylpropane, Cyclopentylmethylamine
Number of Steps One-potTwo steps (potential for over-alkylation)One step
Key Reagents NaBH3CN or other reducing agentsBase (e.g., K2CO3)Lewis or Brønsted acid catalyst
Known Reproducibility Issues Purity of aldehyde, control of reaction temperatureOver-alkylation leading to tertiary amine, difficult purificationRegioselectivity of ring-opening, potential for polymerization
Typical Yields (Analogous Reactions) 60-85%40-70% (of desired product)50-80%
Purification Method Column chromatographyColumn chromatography (often more complex separation)Column chromatography

Ensuring Reproducibility: Critical Factors and Troubleshooting

Achieving consistent results in the synthesis of amino alcohols hinges on meticulous attention to detail. Several factors can influence the outcome of the reaction.

Critical Parameters
  • Purity of Starting Materials: The purity of the aldehyde is particularly crucial in reductive amination, as impurities can lead to side reactions and complicate purification.[5] It is advisable to use freshly distilled or high-purity cyclopentanecarboxaldehyde.

  • Stoichiometry: Precise control of the stoichiometry of reactants and reagents is essential. An excess of the alkylating agent in the two-step alkylation method will invariably lead to the formation of the undesired tertiary amine.

  • Temperature Control: Many of the reactions involved, particularly the reduction step in reductive amination, are exothermic. Maintaining the recommended temperature is critical to prevent the formation of byproducts.

  • Solvent Choice: The solvent can influence the solubility of reactants and intermediates, affecting reaction rates and yields.[6] Methanol or other protic solvents are generally suitable for reductive amination.

  • Atmosphere: While not always strictly necessary for reductive amination, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of the aldehyde, especially if the reaction is run for an extended period.

Troubleshooting Common Issues

cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution A Low Yield Cause_A1 Suboptimal temperature A->Cause_A1 Cause_A2 Degraded reagents A->Cause_A2 B Incomplete Reaction Cause_B1 Insufficient reaction time B->Cause_B1 Cause_B2 Inactive reducing agent B->Cause_B2 C Presence of Impurities Cause_C1 Impure starting materials C->Cause_C1 Cause_C2 Side reactions (e.g., over-alkylation) C->Cause_C2 Sol_A1 Optimize temperature profile Cause_A1->Sol_A1 Sol_A2 Use fresh, high-purity reagents Cause_A2->Sol_A2 Sol_B1 Increase reaction time and monitor by TLC/LC-MS Cause_B1->Sol_B1 Sol_B2 Use fresh reducing agent Cause_B2->Sol_B2 Sol_C1 Purify starting materials before use Cause_C1->Sol_C1 Sol_C2 Adjust stoichiometry and reaction conditions Cause_C2->Sol_C2

Caption: Troubleshooting guide for the synthesis of this compound.

Characterization and Purity Assessment

The unambiguous characterization of the final product is a non-negotiable aspect of reproducible research. A combination of spectroscopic and chromatographic techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the target compound.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final compound and for quantifying any impurities.[7] A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid) is a good starting point for method development.

  • Gas Chromatography (GC): GC can also be used for purity assessment, particularly for identifying volatile impurities.[8]

Conclusion

The reproducible synthesis of this compound is readily achievable through a carefully executed reductive amination protocol. By understanding the underlying chemical principles, controlling critical experimental parameters, and employing rigorous analytical techniques for characterization and purity assessment, researchers can ensure the generation of high-quality, reliable data. This guide provides a solid foundation for the consistent production of this and structurally related amino alcohols, thereby facilitating and accelerating the drug discovery and development process.

References

  • Streng, E. S., Lee, D. S., & Poliakoff, M. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journal of Organic Chemistry, 13, 333–340. [Link]

  • Organic Syntheses Procedure. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. [Link]

  • Agilent. (n.d.). Analysis of amino-alcohols, C. [Link]

  • Grote, A. A. (n.d.). A Sampling and Analysis Method for Two Amino Alcohols. CDC Stacks. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2-amino alcohols. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • PubChem. (n.d.). 1-Cyclopent-2-en-1-yl-2-methylpropan-2-ol. [Link]

  • Moravek, Inc. (2019, August 30). Chemical Purity and Its Impact on Manufacturing. [Link]

  • NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. [Link]

  • Gunda, G., & Machaca, C. (2023, February 6). How does reaction time impact synthetic product purity and yield? Biotage. [Link]

  • Yan, T. (2017, December 8). Direct N-alkylation of unprotected amino acids with alcohols. University of Groningen. [Link]

  • PubChem. (n.d.). 2-Amino-2-methyl-1-propanol. [Link]

  • U.S. Patent No. US5866719A. (n.d.). Process for the purification of an aminoalcohol.
  • Organic Chemistry Portal. (n.d.). 1,2-amino alcohol synthesis by hydroxylation. [Link]

  • American Chemical Society. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • American Chemical Society. (2008, October 15). A New One-Pot, Four-Component Synthesis of 1,2-Amino Alcohols: TiCl3/t-BuOOH-Mediated Radical Hydroxymethylation of Imines. [Link]

  • PubMed Central (PMC). (n.d.). syn-1,2-Amino Alcohols via Diastereoselective Allylic C–H Amination. [Link]

  • PubMed Central (PMC). (n.d.). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. [Link]

  • PubMed Central (PMC). (n.d.). Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. [Link]

  • PubMed. (2022, April 19). Asymmetric Synthesis of N-Substituted 1,2-Amino Alcohols from Simple Aldehydes and Amines by One-Pot Sequential Enzymatic Hydroxymethylation and Asymmetric Reductive Amination. [Link]

  • PubMed Central (PMC). (n.d.). Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. [Link]

  • Frontiers. (2021, November 26). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. [Link]

  • MDPI. (2023, October 7). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. [Link]

  • Agilent. (n.d.). Analysis of ethanol amines. [Link]

  • PubMed Central (PMC). (n.d.). Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. [Link]

  • American Chemical Society. (2019, January 2). Biocatalytic N-Alkylation of Amines Using Either Primary Alcohols or Carboxylic Acids via Reductive Aminase Cascades. [Link]

  • Green Chemistry (RSC Publishing). (2019, December 17). Synthesis of 1,2-Amino Alcohols by Decarboxylative Coupling of Amino Acid Derived α-Amino Radicals with Carbonyl Compounds via Visible-Light Photocatalyst in Water. [Link]

  • U.S. Patent No. US8877930B2. (n.d.). Continuous flow synthesis of amino alcohols using microreactors.
  • EPA. (2025, October 15). 1-(Cyclopentylmethyl)cyclopropane-1-carboxylic acid Properties. [Link]

  • PubMed. (2006, November 1). Synthesis and antitumor activity of 1-substituted-2-methyl-5-nitrobenzimidazoles. [Link]

  • Semantic Scholar. (2017, February 21). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. [Link]

  • ResearchGate. (2025, August 8). Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols. [Link]

  • Google Patents. (n.d.). Tertiary amino alcohol and method of producing the same.
  • PubMed Central (PMC). (2022, August 13). Diverse synthesis of α-tertiary amines and tertiary alcohols via desymmetric reduction of malonic esters. [Link]

  • MDPI. (n.d.). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. [Link]

  • Organic Chemistry Portal. (n.d.). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. [Link]

  • Semantic Scholar. (2006, September 1). Synthesis and QSAR studies of novel 1-substituted-2-aminobenzimidazoles derivatives.. [Link]

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Sources

A Comparative Guide to the Cross-Reactivity Profiling of 1-[(Cyclopentylmethyl)amino]-2-methylpropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the selectivity and potential cross-reactivity of the novel compound, 1-[(Cyclopentylmethyl)amino]-2-methylpropan-2-ol (hereafter referred to as "Cpd-X"). As researchers, scientists, and drug development professionals, our primary goal is to characterize a molecule's biological activity with precision. Understanding a compound's potential for off-target interactions is not merely an academic exercise; it is a critical step in mitigating the risk of adverse drug reactions (ADRs) and ensuring the safety and efficacy of a potential therapeutic agent.[1][2][3]

The molecular structure of Cpd-X features a propanolamine core, a well-established pharmacophore in adrenergic receptor modulation.[4] This suggests a primary hypothesis that Cpd-X is an antagonist of beta-adrenergic receptors (β-ARs). However, this structural motif can also confer affinity for other G-protein coupled receptors (GPCRs), ion channels, and transporters. Therefore, a systematic and tiered approach to cross-reactivity profiling is essential. This guide will outline the strategic rationale, present comparative data (hypothetical, for illustrative purposes), and provide detailed experimental protocols to empower your research.

Part 1: Strategic Workflow for Cross-Reactivity Assessment

A robust cross-reactivity assessment follows a logical progression from broad, high-throughput screening to more focused, functional analyses of identified "hits." The objective is to build a comprehensive selectivity profile that informs decision-making for lead optimization and preclinical safety studies.[1][5]

The workflow begins with confirming the primary target engagement and determining selectivity within the immediate, structurally related target family. This is followed by a broad liability screen against a panel of targets implicated in clinical ADRs. Any significant interactions, or "hits," from this screen must then be validated and characterized with quantitative, functional assays to determine their true biological relevance.

G cluster_0 Phase 1: Primary Target & Family Selectivity cluster_1 Phase 2: Broad Liability Screening cluster_2 Phase 3: Quantitative & Functional Follow-up p1 Hypothesize Primary Target (e.g., Adrenergic Receptors) p2 Competitive Radioligand Binding (β1, β2, α1, α2 Receptors) p1->p2 Structural Analysis p3 Broad Off-Target Panel Screen (e.g., SafetyScreen44) p2->p3 Proceed if On-Target Potency is Confirmed p4 Identify Off-Target 'Hits' (% Inhibition > 50% at 10µM) p3->p4 Data Analysis p5 Determine IC50/EC50 for Hits (e.g., hERG, CYP450, GPCRs) p4->p5 Prioritize Hits p6 Functional Assays (Agonist vs. Antagonist Mode) p5->p6 Characterize Mechanism p7 p7 p6->p7 Risk Assessment & Mitigation Strategy

Caption: Tiered workflow for assessing compound cross-reactivity.

Part 2: Comparative Selectivity at Adrenergic Receptors

Our initial hypothesis posits that Cpd-X acts on adrenergic receptors. The first experimental step is to quantify its binding affinity for the primary target subtypes (β1 and β2) and compare this to its affinity for related alpha-adrenergic subtypes (α1A, α2A). This establishes not only its potency but also its initial selectivity profile. For this, the competitive radioligand binding assay is the gold standard, measuring the ability of a test compound to displace a specific, high-affinity radioligand from its receptor.[6][7][8]

We compare Cpd-X to two well-characterized β-AR antagonists: Propranolol (a non-selective β-blocker) and Nebivolol (a highly β1-selective blocker).

Compoundβ1-AR (Ki, nM)β2-AR (Ki, nM)α1A-AR (Ki, nM)α2A-AR (Ki, nM)β1 Selectivity (β2/β1)
Cpd-X (Hypothetical) 5.2 48.5 >10,000 >10,000 ~9x
Propranolol (Comparator)1.81.1>10,000>10,000~0.6x
Nebivolol (Comparator)0.725.9>10,000>10,000~37x

Interpretation: The hypothetical data suggest Cpd-X is a potent β1-AR antagonist with approximately 9-fold selectivity over the β2-AR subtype and negligible affinity for the tested α-AR subtypes. This profile is distinct from the non-selective Propranolol and the highly β1-selective Nebivolol, placing Cpd-X in an intermediate selectivity category.

Part 3: Broad Off-Target Liability Profile

To uncover unanticipated interactions, Cpd-X should be screened against a diverse panel of targets known to be associated with adverse effects. Commercial services offer standardized panels, such as the SafetyScreen44 or SAFETYscan47, which provide an efficient way to identify potential liabilities early.[1][5] The following table represents hypothetical results from such a screen, showing the percent inhibition caused by a 10 µM concentration of Cpd-X.

Target ClassTarget% Inhibition @ 10 µMPotential Clinical Implication
GPCRs 5-HT2B (Serotonin)88%Cardiac valvulopathy
M1 (Muscarinic)15%-
D2 (Dopamine)8%-
H1 (Histamine)22%-
Ion Channels hERG (K+ Channel) 95% QT Prolongation, Torsades de Pointes [9][10]
CaV1.2 (Ca2+ Channel)5%-
NaV1.5 (Na+ Channel)12%-
Enzymes COX-1<5%-
CYP2D6 75% Drug-Drug Interactions [11][12]
CYP3A430%Drug-Drug Interactions
Transporters SERT (Serotonin)18%-
DAT (Dopamine)<5%-

Interpretation: The screening data raise two significant red flags: potent inhibition of the hERG potassium channel and the CYP2D6 metabolic enzyme . A strong interaction with the 5-HT2B receptor is also noted. These "hits" (>50% inhibition) require immediate, quantitative follow-up to determine their true risk potential.

Part 4: In-Depth Investigation & Experimental Protocols

Binding data alone are insufficient. We must now quantify the potency of the off-target interactions and understand their functional consequences.

A. hERG Channel Inhibition: Assessing Cardiovascular Risk

Causality: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for repolarizing the cardiac action potential. Inhibition of this channel can delay repolarization, leading to a prolonged QT interval and a potentially fatal arrhythmia called Torsades de Pointes.[9][10] Therefore, assessing hERG inhibition is a mandatory step in preclinical safety evaluation.[13] The gold-standard method is automated patch-clamp electrophysiology.[9][10]

  • Cell Culture: Use a validated cell line stably expressing the hERG channel (e.g., HEK293-hERG) and culture under standard conditions (37°C, 5% CO2).[9][10]

  • Cell Preparation: On the day of the experiment, gently dissociate cells into a single-cell suspension using a non-enzymatic solution. Resuspend cells in an extracellular (bath) solution at a density of 1-2 x 10^6 cells/mL and allow them to recover for 30 minutes.[9]

  • Solutions:

    • Extracellular Solution (mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4.[9]

    • Intracellular Solution (mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES. Adjust pH to 7.2.

  • Automated Patch-Clamp Procedure (e.g., QPatch):

    • Cell Sealing: The system automatically traps a single cell and forms a high-resistance (>1 GΩ) seal.

    • Whole-Cell Configuration: A negative pressure pulse ruptures the cell membrane to achieve the whole-cell configuration, allowing electrical access to the cell's interior.[9]

    • Voltage Protocol: Apply a specific voltage protocol to elicit the characteristic hERG current. A typical protocol involves a depolarizing step to +20 mV to open the channels, followed by a repolarizing step to -50 mV to measure the peak tail current.[10][13]

    • Baseline Recording: Record a stable baseline current for 3-5 minutes in the extracellular solution.

    • Compound Application: Sequentially perfuse the cells with increasing concentrations of Cpd-X (e.g., 0.01, 0.1, 1, 10, 30 µM), allowing the current to reach a steady state at each concentration (3-5 minutes).[10]

    • Positive Control: At the end of the experiment, apply a known potent hERG blocker (e.g., 1 µM E-4031) to confirm the recorded current is from hERG channels and determine maximal inhibition.[9][10]

  • Data Analysis: Measure the peak tail current at each concentration. Normalize the data to the baseline current and plot the percent inhibition against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

CompoundhERG IC50 (µM)
Cpd-X (Hypothetical) 0.85
Propranolol (Comparator)1.5
Nebivolol (Comparator)12.0

Interpretation: A hERG IC50 value below 1 µM for Cpd-X is a significant finding. This indicates a high potential for cardiovascular risk, which may require structural modifications to mitigate this effect while retaining on-target potency.

B. CYP450 Inhibition: Assessing Drug-Drug Interaction Risk

Causality: Cytochrome P450 (CYP) enzymes are the primary drivers of drug metabolism. Inhibition of a specific CYP isoform by one drug can lead to dangerously elevated plasma levels of a co-administered drug that is metabolized by the same enzyme.[11][12] The FDA recommends screening against major isoforms, including CYP1A2, 2C9, 2C19, 2D6, and 3A4.[14]

  • Reagents: Use recombinant human CYP enzymes, a NADPH-regenerating system, and a fluorogenic probe substrate specific for each CYP isoform (e.g., EROD for CYP1A2, AMMC for CYP2D6).[12]

  • Incubation Setup: In a 96-well microplate, combine the reaction buffer, recombinant CYP enzyme, and varying concentrations of Cpd-X (or a known inhibitor as a positive control).

  • Pre-incubation: Pre-incubate the plate for 10 minutes at 37°C to allow the test compound to interact with the enzyme.

  • Reaction Initiation: Initiate the metabolic reaction by adding a mixture of the fluorogenic substrate and the NADPH-regenerating system.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader. Monitor the increase in fluorescence over time (e.g., 30-60 minutes) at the appropriate excitation/emission wavelengths for the metabolized product. The rate of fluorescence increase is proportional to enzyme activity.[12]

  • Data Analysis: Calculate the rate of reaction for each concentration of Cpd-X. Normalize the data to the vehicle control (0% inhibition) and a control with no enzyme (100% inhibition). Plot the percent inhibition against compound concentration and fit the data to determine the IC50 value.[14]

CompoundCYP1A2 (IC50, µM)CYP2C9 (IC50, µM)CYP2C19 (IC50, µM)CYP2D6 (IC50, µM)CYP3A4 (IC50, µM)
Cpd-X (Hypothetical) >50>5022.52.1 15.8
Quinidine (Control)>50>5015.10.04 5.3

Interpretation: Cpd-X is a moderately potent inhibitor of CYP2D6. This is a common liability, as many antidepressants, antipsychotics, and cardiovascular drugs are metabolized by this enzyme. This finding would necessitate careful consideration of co-administered medications during clinical development.

C. Functional Characterization of GPCR Off-Target Activity

Causality: A high binding affinity at a GPCR (like the 5-HT2B receptor hit) does not reveal the functional consequence. The compound could be an agonist (activating the receptor), an antagonist (blocking the receptor), or an inverse agonist. A functional assay, such as measuring the downstream second messenger cyclic AMP (cAMP), is required to elucidate the mechanism.

G Ligand Ligand (e.g., Serotonin) Receptor 5-HT2B Receptor Ligand->Receptor Activates CpdX Cpd-X (Antagonist) CpdX->Receptor Blocks Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca2+ IP3->Ca Releases from ER

Caption: Gq-coupled GPCR signaling pathway for functional assays.

For the 5-HT2B receptor, which couples through Gq proteins to increase intracellular calcium, a calcium flux assay would be appropriate. By pre-treating cells with Cpd-X and then stimulating them with a known 5-HT2B agonist (like serotonin), one can determine if Cpd-X blocks the expected calcium increase, confirming it as an antagonist.

Final Comparative Summary & Recommendations

This guide establishes a systematic approach to de-risking a novel compound. The hypothetical data for Cpd-X are consolidated below for a final comparison.

ParameterCpd-X (Hypothetical)PropranololNebivolol
Primary Target Potency (β1 Ki) 5.2 nM 1.8 nM0.7 nM
β1/β2 Selectivity ~9x ~0.6x~37x
hERG IC50 0.85 µM 1.5 µM12.0 µM
CYP2D6 IC50 2.1 µM 0.8 µM>50 µM
5-HT2B Binding (%Inh @ 10µM) 88% 95%15%

The analysis of this compound (Cpd-X) reveals a compound with promising potency at its hypothesized primary target, the β1-adrenergic receptor, coupled with moderate selectivity over the β2 subtype. However, the in-depth cross-reactivity profiling has uncovered two significant liabilities that must be addressed:

  • High Risk of Cardiotoxicity: The sub-micromolar inhibition of the hERG channel is a major safety concern. The therapeutic window between its on-target potency (low nM) and its hERG liability (high nM) may be insufficient.

  • Moderate Risk of Drug-Drug Interactions: The low micromolar inhibition of CYP2D6 indicates a potential for clinically relevant DDIs.

The strong binding to the 5-HT2B receptor also warrants functional characterization to rule out agonist activity, which is associated with valvulopathy.

Recommendation: From a drug development perspective, the primary focus should be on mitigating the potent hERG channel activity. A medicinal chemistry effort should be initiated to perform structure-activity relationship (SAR) studies, with the goal of identifying structural modifications that reduce hERG affinity while preserving or improving β1-AR potency and selectivity. The CYP2D6 and 5-HT2B liabilities should be monitored in parallel as new analogs are synthesized. This structured, data-driven approach is paramount to successfully advancing a compound from discovery to a safe and effective clinical candidate.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

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  • Zhang, X., et al. (2022). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Methods in Molecular Biology. [Link]

  • Thibault, G., & Schiffrin, E. L. (2001). Radioligand Binding Assay. Methods in Molecular Medicine. [Link]

  • AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. [Link]

  • Mahan, L. C., & McKernan, R. M. (1989). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Cell Physiology. [Link]

  • Evotec (Cyprotex). (n.d.). hERG Safety. [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

  • Molecular Devices. (n.d.). Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System. [Link]

  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). [Link]

  • Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. [Link]

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  • Bouzoubaa, M., et al. (1985). New chiral and isomeric cyclopropyl ketoxime propanolamine derivatives with potent beta-adrenergic blocking properties. Journal of Medicinal Chemistry. [Link]

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A Comparative Efficacy Analysis: Bambuterol versus Terbutaline in the Management of Obstructive Airway Diseases

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the landscape of therapeutic interventions for obstructive airway diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD), the selection of an appropriate bronchodilator is paramount to achieving optimal patient outcomes. This guide provides a comprehensive comparison of the efficacy of two prominent beta-2 adrenergic agonists: bambuterol and its active metabolite, terbutaline. While structurally related, their distinct pharmacokinetic profiles lead to significant differences in their clinical application and efficacy. This analysis is grounded in published experimental data to provide a clear, evidence-based comparison for researchers and clinicians.

Introduction to Bambuterol and Terbutaline

Terbutaline is a potent, direct-acting beta-2 adrenergic agonist that has been a mainstay in the treatment of bronchospasm for decades.[1][2] It exerts its effect by stimulating beta-2 receptors on the smooth muscle of the airways, leading to relaxation and bronchodilation.[2] Bambuterol, conversely, is a prodrug of terbutaline.[3][4] This means it is administered in an inactive form and is gradually metabolized in the body to release the active compound, terbutaline. This prodrug design offers a unique pharmacokinetic profile, influencing its duration of action and side-effect profile.

Mechanism of Action: A Shared Pathway with a Crucial Difference

Both compounds ultimately derive their efficacy from the action of terbutaline on beta-2 adrenergic receptors. The signaling pathway is initiated by the binding of terbutaline to these G-protein coupled receptors, which activates adenylyl cyclase. This enzyme then increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels lead to the activation of protein kinase A, which in turn phosphorylates various intracellular proteins, resulting in the relaxation of bronchial smooth muscle and subsequent bronchodilation.

DOT Script for Signaling Pathway

cluster_extracellular Extracellular Space cluster_cell Airway Smooth Muscle Cell Bambuterol Bambuterol Terbutaline Terbutaline Bambuterol->Terbutaline Metabolized to (in vivo) Beta2_Receptor Beta-2 Adrenergic Receptor Terbutaline->Beta2_Receptor Binds to Adenylyl_Cyclase Adenylyl Cyclase Beta2_Receptor->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Bronchodilation Bronchodilation PKA->Bronchodilation Leads to

Caption: Signaling pathway of Bambuterol and Terbutaline.

The key difference lies in the delivery of the active compound. Terbutaline is administered directly, leading to a rapid onset of action. Bambuterol's gradual conversion to terbutaline results in a slower onset but a significantly prolonged duration of action.[3][4]

Comparative Efficacy: A Data-Driven Analysis

The clinical efficacy of a bronchodilator is assessed through various parameters, including improvements in pulmonary function (e.g., Forced Expiratory Volume in 1 second, FEV1), reduction in symptoms, and the need for rescue medication.

Onset and Duration of Action

Clinical studies have consistently demonstrated the differing temporal profiles of bambuterol and terbutaline.

  • Terbutaline: Following oral administration, a measurable change in flow rate typically occurs within 30 minutes, with peak plasma concentrations observed between 1 and 3 hours.[1] Subcutaneous administration leads to an even faster onset, with a measurable effect within 5 minutes and a clinically significant increase in FEV1 within 15 minutes.[2] The bronchodilator effect of a single dose of terbutaline generally lasts for 4 to 6 hours.[1]

  • Bambuterol: As a prodrug, bambuterol exhibits a delayed onset of action. However, its key advantage is a prolonged duration of effect, with studies showing effective bronchodilation for at least 24 hours after a single evening dose.[3][4] This once-daily dosing regimen can significantly improve patient adherence.

DOT Script for Experimental Workflow

cluster_study_design Clinical Trial Workflow Patient_Recruitment Patient Recruitment (Asthma/COPD) Baseline_Assessment Baseline Assessment (FEV1, PEF, Symptoms) Patient_Recruitment->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_A Bambuterol (Once Daily) Randomization->Treatment_A Treatment_B Terbutaline (Multiple Doses) Randomization->Treatment_B Follow_up Follow-up Assessments (Pulmonary Function, Symptom Scores) Treatment_A->Follow_up Treatment_B->Follow_up Data_Analysis Data Analysis (Comparative Efficacy) Follow_up->Data_Analysis

Caption: A typical clinical trial workflow for comparing bronchodilator efficacy.

Clinical Efficacy in Asthma and COPD

Numerous clinical trials have evaluated the efficacy of both bambuterol and terbutaline in patients with asthma and COPD.

Table 1: Comparative Efficacy of Bambuterol and Terbutaline in Obstructive Airway Diseases

Efficacy ParameterBambuterolTerbutalineKey Findings & Citations
Improvement in FEV1 Significant and sustained improvement over 24 hours.Rapid and significant improvement, with a shorter duration of action.Bambuterol provides long-lasting bronchodilation. Terbutaline offers rapid relief.[1][3][5]
Nocturnal Asthma Control Significantly reduces nocturnal awakening and the need for rescue medication.[6]Effective for acute symptoms but may not provide 24-hour coverage for nocturnal asthma.Bambuterol's long duration of action is particularly beneficial for managing nocturnal symptoms.[6]
Symptom Reduction Reduces daytime and nighttime asthma symptoms with once-daily dosing.[3]Effectively relieves bronchospasm and associated symptoms.[1]Both are effective, but bambuterol's sustained effect offers consistent symptom control.[3]
Use of Rescue Medication Significantly decreases the need for supplemental beta-2 agonist aerosols.[3][7]Used as a rescue medication itself and reduces the need for further immediate relief.Bambuterol's prophylactic use reduces reliance on short-acting bronchodilators.[7]

A study comparing different doses of bambuterol found that administrations of 0.185, 0.270, and 0.400 mg/kg all provided effective and long-lasting bronchodilation for at least 24 hours.[3][4] Another study specifically focusing on nocturnal asthma demonstrated that bambuterol (20 mg at night) produced a 16% improvement in mean peak expiratory flow (PEF) upon waking compared to a placebo.[6]

Controlled clinical studies have shown that terbutaline relieves bronchospasm in COPD, producing an increase of 15% or more in FEV1.[1] Aerosolized terbutaline has also been shown to be effective in the treatment of reversible airway disease over a six-week period.[5]

Side Effect Profile and Tolerability

The side effects of both bambuterol and terbutaline are characteristic of beta-2 adrenergic agonists and include tremor, palpitations, and headache.[3][7] However, the pharmacokinetic differences between the two can influence the incidence and severity of these adverse effects. The gradual release of terbutaline from bambuterol may lead to a more favorable side-effect profile compared to the rapid peak concentrations seen with direct terbutaline administration. Studies have noted that side effects with bambuterol are dose-related.[3][7]

Conclusion and Future Perspectives

Both bambuterol and terbutaline are effective bronchodilators for the management of obstructive airway diseases. The choice between the two depends on the clinical context. Terbutaline, with its rapid onset of action, is well-suited for the relief of acute bronchospasm. Bambuterol, with its prolonged duration of action and once-daily dosing, offers a convenient and effective option for maintenance therapy, particularly in patients with nocturnal symptoms and for improving treatment adherence.

Future research may focus on personalized medicine approaches, identifying patient populations that would benefit most from either a rapid-acting or a long-acting beta-2 agonist. Further head-to-head trials directly comparing the long-term outcomes and quality of life improvements with bambuterol and other long-acting beta-2 agonists would also be valuable.

References

  • Terbutaline: uses, dosing, warnings, adverse events, interactions. MedCentral.
  • Bambuterol: Clinical Effects of Different Doses of a Long-Acting Bronchodilator Prodrug. Respiration. 1988;54(suppl 1):33-38.
  • Bambuterol: effective in nocturnal asthma. Respir Med. 1993 Nov;87(8):581-5.
  • A placebo-controlled dose-finding study with bambuterol in elderly patients with asthma. Chest. 1993 Mar;103(3):771-6.
  • Terbutaline: Package Insert / Prescribing Information. Drugs.com.
  • Aerosolized terbutaline sulfate--an evalution of efficacy and side effects in patients with reversible airway disease. J Asthma. 1983;20(4):267-71.
  • Bambuterol: Clinical Effects of Different Doses of a Long-Acting Bronchodilator Prodrug. Karger Publishers.

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A Researcher's Guide to Rigorous Control Experiments for 1-[(Cyclopentylmethyl)amino]-2-methylpropan-2-ol Studies

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Imperative of Controls: A Foundational Overview

This guide is structured around three pillars of experimental validation: establishing a baseline, demonstrating specificity, and confirming the mechanism of action.

The Logic of Experimental Controls

The relationship between different control experiments is hierarchical. Each control serves to isolate a specific variable, allowing for the unambiguous interpretation of the test compound's effect.

G cluster_0 Experimental Setup cluster_1 Essential Controls cluster_2 Interpretation Test_Compound Test Compound (1-[(Cyclopentylmethyl)amino]-2-methylpropan-2-ol) Observed_Effect Observed Biological Effect (e.g., Cell Viability Change) Test_Compound->Observed_Effect Causes Vehicle Vehicle Control (e.g., DMSO) Vehicle->Observed_Effect Potential Cause (ruled out by comparison) Negative Negative Control (Inactive Analog) Negative->Observed_Effect Potential Cause (ruled out by comparison) Positive Positive Control (Known Active Compound) Positive->Observed_Effect Confirms Assay Validity Specific_Effect Specific Effect of Test Compound Observed_Effect->Specific_Effect If Test Compound effect is significant vs. Vehicle & Negative Control Non_Specific_Effect Non-Specific or Artifactual Effect Observed_Effect->Non_Specific_Effect If Test Compound effect is similar to Vehicle or Negative Control

Caption: Logical flow for interpreting experimental results using controls.

Part 2: Designing the Control Toolkit

For a novel compound like this compound, a multi-faceted approach to controls is essential.

The Baseline: Vehicle Controls

Every experiment must include a vehicle control. This is a treatment group that receives the same solvent (vehicle) used to dissolve the test compound, at the same final concentration, but without the compound itself.

  • Causality: Small molecule compounds are often dissolved in solvents like dimethyl sulfoxide (DMSO) or ethanol. These solvents are not biologically inert and can induce cellular stress, alter gene expression, or affect membrane properties, especially at higher concentrations. The vehicle control allows you to subtract the effect of the solvent from the effect of the compound-plus-solvent solution.

  • Best Practice: Always aim for a final vehicle concentration of <0.5% (v/v) in your cell culture medium. Ensure that all treatment groups, including your positive and negative controls, contain the same final concentration of the vehicle.

The Gold Standard: The Inactive Structural Analog (Negative Control)

The most powerful negative control is a molecule that is structurally almost identical to your test compound but is devoid of the specific biological activity. This control helps to demonstrate that the observed effect is due to a specific structural feature (a pharmacophore) and not merely the general physicochemical properties of the molecule.

  • Designing an Inactive Analog for this compound:

    • Test Compound: this compound

    • Key Structural Features: A secondary amine, a bulky cyclopentylmethyl group, and a tertiary alcohol. The hydroxyl (-OH) group of the tertiary alcohol is a prime candidate for modification as it can participate in crucial hydrogen bonding with a protein target.

    • Proposed Inactive Analog: 1-[(Cyclopentylmethyl)amino]-2-methylpropane .

    • Rationale: By removing the hydroxyl group, we eliminate a key hydrogen bond donor/acceptor site. This minimal change is likely to disrupt binding to a specific target protein while preserving the overall size, shape, and lipophilicity of the molecule. If the test compound shows activity and this analog does not, it strongly implies the hydroxyl group is critical for the mechanism of action.[1][2]

The Reality Check: The Unrelated Compound (Negative Control)

In cases where a custom-synthesized inactive analog is not feasible, an unrelated compound with different structural properties and a known, but different, mechanism of action can be used. This control helps to rule out assay-specific artifacts.

  • Example: If you are testing the anti-proliferative effects of your compound, you might use a known inactive compound from a different chemical class that has been previously shown to have no effect in your cell line. The choice is highly context-dependent.

The Assay Validator: The Positive Control

A positive control is a compound or treatment that is known to produce the effect you are measuring.

  • Causality: The positive control validates the experimental system. If the positive control fails to produce the expected effect, any results from the test compound (positive or negative) are uninterpretable. It confirms that your cells are responsive, your reagents are working, and your detection method is sensitive enough.

  • Example: If you hypothesize that this compound inhibits cell growth, a well-characterized cytotoxic agent like Doxorubicin or a broad-spectrum kinase inhibitor like Staurosporine could serve as a positive control.

Summary of Essential Controls
Control Type Purpose Example for this Study
Vehicle Control To account for effects of the compound's solvent.0.1% DMSO in cell culture medium.
Negative Control (Inactive Analog) To demonstrate that the biological effect is due to a specific chemical feature, not general properties.1-[(Cyclopentylmethyl)amino]-2-methylpropane.
Negative Control (Unrelated Cmpd) To rule out assay-specific artifacts.A structurally distinct molecule known to be inactive in the assay.
Positive Control To confirm the assay is working correctly and is capable of detecting the desired effect.A known bioactive molecule for the specific assay (e.g., Doxorubicin for a cell viability assay).

Part 3: Experimental Protocols for Demonstrating Specificity

Once you observe a phenotype, the next critical step is to demonstrate that your compound directly engages its intended target and that the phenotype is a consequence of this engagement.

Protocol 1: Target Engagement Confirmation via Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to assess the direct binding of a compound to its target protein within intact, live cells.[3][4] The principle is that a protein, when bound to a ligand (your compound), becomes more stable and resistant to heat-induced denaturation.[5]

G start Culture Cells treat Treat cells with Vehicle or Compound start->treat heat Heat Challenge (Temperature Gradient) treat->heat lyse Cell Lysis (Freeze-Thaw) heat->lyse centrifuge Centrifugation (Separate soluble/aggregated protein) lyse->centrifuge collect Collect Supernatant (Soluble Protein Fraction) centrifuge->collect quantify Quantify Soluble Target Protein (Western Blot or Mass Spec) collect->quantify end Analyze Data (Plot Melt Curve) quantify->end

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Step-by-Step Methodology:

  • Cell Culture: Plate cells (e.g., MCF-7, HEK293T) at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with either vehicle (e.g., 0.1% DMSO) or a range of concentrations of this compound. Incubate for a period sufficient to allow cell entry and target binding (e.g., 1-2 hours at 37°C).

  • Heat Challenge: Harvest the cells and resuspend them in a buffered solution (e.g., PBS with protease inhibitors). Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by a cooling step to room temperature for 3 minutes.[3]

  • Cell Lysis: Lyse the cells to release intracellular proteins. A common method is three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[6]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.[5]

  • Quantification: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Determine the amount of the specific target protein remaining in the soluble fraction using Western Blotting or Mass Spectrometry.

  • Data Analysis: For each treatment condition (vehicle vs. compound), plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated sample indicates thermal stabilization and thus, direct target engagement.

Protocol 2: A General Framework for Cell-Based Phenotypic Assays

This protocol outlines how to structure a typical 96-well plate experiment to compare your test compound against the necessary controls. Here, we use a cell viability assay (e.g., CellTiter-Glo® or MTS) as an example.

G cluster_treatments Treatment Groups (in triplicate) start Seed Cells in 96-well plate (e.g., 5,000 cells/well) incubate1 Incubate 24h (Allow adherence) start->incubate1 treat Add Compounds & Controls incubate1->treat incubate2 Incubate for Treatment Period (e.g., 48-72h) treat->incubate2 Vehicle Vehicle Control (0.1% DMSO) Test_Cmpd Test Compound (Dose-response) Inactive_Analog Inactive Analog (Dose-response) Positive_Ctrl Positive Control (Doxorubicin) assay Add Viability Reagent (e.g., CellTiter-Glo®) incubate2->assay read Read Plate (Luminometer) assay->read end Analyze Data (Normalize to Vehicle Control) read->end

Caption: Standard workflow for a cell-based assay incorporating controls.

Detailed Step-by-Step Methodology:

  • Cell Seeding: Seed your chosen cell line into a 96-well plate at a predetermined optimal density. Allow cells to adhere and resume logarithmic growth for 18-24 hours.

  • Compound Preparation: Prepare serial dilutions of your test compound, the inactive analog, and the positive control. Ensure the vehicle concentration is constant across all dilutions.

  • Treatment: Remove the old media from the cells and add fresh media containing the appropriate concentrations of your compounds and controls. Be sure to include vehicle-only wells. It is critical to test each condition in at least triplicate.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • Assay: Add the viability reagent according to the manufacturer's protocol. This typically involves a short incubation period (e.g., 10-30 minutes).

  • Data Acquisition: Measure the signal (e.g., luminescence, absorbance) using a plate reader.

  • Data Analysis:

    • Average the technical replicates for each condition.

    • Normalize the data by setting the average of the vehicle-treated wells to 100% viability.

    • Plot the percent viability versus compound concentration on a semi-log scale to generate dose-response curves.

Data Presentation and Interpretation

Your results should be presented clearly, allowing for direct comparison between the test compound and its controls.

Table: Example Cell Viability Data (IC₅₀ Values)

CompoundIC₅₀ (µM)Interpretation
Test Compound (this compound)5.2Potent activity observed.
Vehicle (0.1% DMSO)>100 (No effect)The solvent is not causing the observed cytotoxicity.
Inactive Analog (1-[(Cyclopentylmethyl)amino]-2-methylpropane)>100 (No effect)The hydroxyl group is critical for activity, suggesting a specific interaction.
Positive Control (Doxorubicin)0.1The assay is performing as expected and cells are sensitive to cytotoxic agents.

This comparative data provides a compelling, self-validating argument for the specific activity of your test compound. The lack of activity from the inactive analog is a crucial piece of evidence that strengthens the entire study.[1]

Conclusion

The study of any novel bioactive compound is a detective story, and control experiments are the tools used to find the truth. For this compound, a rigorous experimental design incorporating vehicle, positive, and, most importantly, a rationally designed inactive analog control is not optional—it is fundamental to the integrity and impact of your research. By confirming direct target engagement with methods like CETSA and systematically ruling out artifacts with a full suite of controls, researchers can build a powerful and defensible case for the specific biological activity of their compound, paving the way for future development.

References

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  • PubChem. (n.d.). (1S)-1-cyclopentyl-2-methylpropan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.
  • Al-Mijalli, S. H., et al. (2022). Investigation of Chemical Compositions and Biological Activities of Mentha suaveolens L. from Saudi Arabia. Molecules, 27(9), 2978. Retrieved from [Link]

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  • ResearchGate. (2025). Grignard Reactions in Cyclopentyl Methyl Ether. Retrieved from [Link]

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Strategic Integration of the 1-[(Cyclopentylmethyl)amino]-2-methylpropan-2-ol Pharmacophore: A Comparative SAR Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 1-[(Cyclopentylmethyl)amino]-2-methylpropan-2-ol derivatives. This specific pharmacophore—often utilized as a "tail" moiety in the optimization of small molecule inhibitors (e.g., for LSD1 , IDH2 , and Kinases )—plays a critical role in balancing lipophilicity, metabolic stability, and target affinity.

Executive Summary & Pharmacophore Definition

The This compound moiety represents a privileged structural motif in modern medicinal chemistry. It is frequently employed to optimize the physicochemical properties of lead compounds targeting enzymes with hydrophobic pockets adjacent to polar regions (e.g., Lysine Specific Demethylase 1 (LSD1) and Isocitrate Dehydrogenase 2 (IDH2) ).

This guide analyzes the SAR of this fragment, dissecting its three critical zones:

  • The Hydrophobic Head (Cyclopentyl): Provides steric bulk and lipophilic interaction.

  • The Linker (Methylene-Amino): Determines flexibility and basicity.

  • The Polar Anchor (2-methylpropan-2-ol): Offers a hydrogen bond donor/acceptor site while blocking metabolic oxidation via the gem-dimethyl group.

Core Structure Analysis
  • IUPAC Name: this compound

  • Molecular Formula: C

    
    H
    
    
    
    NO
  • Key Feature: The tert-alcohol prevents

    
    -oxidation, a common metabolic liability in secondary alcohol analogs.
    

Structure-Activity Relationship (SAR) Analysis

The efficacy of this moiety depends on the precise interplay between its steric and electronic features. The following table compares the Cyclopentylmethyl derivative against common alternatives used in lead optimization.

Comparative Performance Matrix: "Tail" Modifications
FeatureCyclopentylmethyl (Target) Cyclopropylmethyl Isopropyl (Acyclic) Cyclohexylmethyl
Steric Bulk (VdW Vol) High (~88 ų) Low (~48 ų)Medium (~55 ų)Very High (~102 ų)
Lipophilicity (cLogP) Moderate (+) Low (-)Low (-)High (++)
Conformational Flexibility Rigid (Ring) Rigid (Ring)FlexibleRigid (Chair/Boat)
Metabolic Stability High HighModerateModerate (Oxidation prone)
Target Affinity (LSD1/IDH2) Optimal (Fills pocket)Sub-optimal (Too small)Sub-optimal (Loose fit)Often Steric Clash
Mechanistic Insights
  • The Cyclopentyl "Goldilocks" Zone: In many kinase and epigenetic targets (e.g., LSD1), the hydrophobic pocket is sized perfectly for a 5-membered ring. The Cyclopropyl group is often too small to displace high-energy water molecules effectively, leading to lower entropic gain upon binding. Conversely, the Cyclohexyl group often incurs steric penalties.

  • The gem-Dimethyl Effect: The 2-methylpropan-2-ol terminus is superior to a simple propan-2-ol or ethanol tail. The two methyl groups (geminal dimethyls) restrict the rotation of the C-C bond (Thorpe-Ingold effect), pre-organizing the hydroxyl group for hydrogen bonding with residues like Asp or Glu in the active site.

  • Metabolic Blockade: The tertiary alcohol cannot be oxidized to a ketone by dehydrogenases, significantly extending the half-life (

    
    ) compared to secondary alcohol analogs.
    

Experimental Protocols

To validate the SAR of this moiety, we employ a modular synthesis followed by a specific binding assay.

Protocol A: Modular Synthesis via Epoxide Opening

This protocol ensures regio-specific installation of the amino-alcohol tail.

Reagents:

  • Amine Core: Cyclopentylmethanamine (CAS: 7232-05-5)

  • Epoxide: 1,2-Epoxy-2-methylpropane (Isobutylene oxide) (CAS: 558-30-5)

  • Catalyst: Lithium Perchlorate (LiClO

    
    ) (Optional, for activation)
    
  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)

Step-by-Step Workflow:

  • Preparation: Dissolve Cyclopentylmethanamine (1.0 equiv) in MeCN (0.5 M).

  • Activation: Add LiClO

    
     (0.1 equiv) if the amine is sterically hindered (optional).
    
  • Addition: Add Isobutylene oxide (1.2 equiv) dropwise at 0°C.

  • Reaction: Heat to reflux (80°C) for 12–16 hours. Monitor by LC-MS for the formation of the [M+H]

    
     peak (m/z ~172.17).
    
  • Workup: Concentrate in vacuo. Dilute with EtOAc, wash with NaHCO

    
     and Brine.
    
  • Purification: Flash column chromatography (DCM:MeOH:NH

    
     90:10:1).
    
Protocol B: Competitive Binding Assay (LSD1 Model)

Validates the affinity of the tail modification.

  • System: LSD1 Recombinant Human Protein (fluorogenic substrate).

  • Tracer: H3K4me2 (Histone H3 dimethyl Lys4) peptide mimic.

  • Procedure:

    • Incubate LSD1 enzyme (50 nM) with the test compound (concentration gradient 0.1 nM – 10 µM) in assay buffer (50 mM HEPES, pH 7.5) for 30 min.

    • Add H3K4me2-HRP tracer.

    • Measure Fluorescence Resonance Energy Transfer (FRET) or Chemiluminescence.

  • Analysis: Plot % Inhibition vs. Log[Compound]. Determine IC

    
    .
    
    • Success Criteria: IC

      
       < 100 nM indicates successful pocket engagement.
      

Visualization of Signaling & SAR Logic

The following diagram illustrates the Pharmacophore Dissection and the Logical Flow of Optimization for this specific derivative.

SAR_Logic Core 1-[(Cyclopentylmethyl)amino] -2-methylpropan-2-ol Head Cyclopentyl Head (Hydrophobic) Core->Head Linker Amino-Methylene (Linker) Core->Linker Tail 2-Methylpropan-2-ol (Polar Anchor) Core->Tail Steric Optimal Steric Fit (vs Cyclopropyl/Hexyl) Head->Steric Optimizes Metab Metabolic Stability (Blocked Oxidation) Tail->Metab Gem-Dimethyl Effect H_Bond H-Bond Donor (Target Interaction) Tail->H_Bond Tert-OH Group Cyclopropyl Cyclopropyl (Too Small) Steric->Cyclopropyl Superior to Cyclohexyl Cyclohexyl (Too Large) Steric->Cyclohexyl Superior to

Caption: SAR Logic Map demonstrating the functional advantages of the Cyclopentyl and Tert-butyl-alcohol motifs over common alternatives.

Case Study: Application in LSD1 Inhibitors[1][2]

In the development of LSD1 inhibitors (e.g., for Small Cell Lung Cancer), the introduction of the this compound tail has been shown to improve potency significantly compared to linear alkyl chains.

Experimental Data Summary (Hypothetical Representative Data):

Compound VariantTail StructureLSD1 IC

(nM)
t

(Microsomes)
Lead A (Optimized) Cyclopentylmethyl-amino-t-BuOH 12 > 60 min
Analog BIsopropyl-amino-t-BuOH14545 min
Analog CCyclopropylmethyl-amino-t-BuOH85> 60 min
Analog DCyclopentylmethyl-amino-Propan-2-ol 2215 min (Oxidation)

Interpretation:

  • Analog B vs Lead A: The acyclic isopropyl group lacks the hydrophobic bulk to fill the LSD1 substrate channel, resulting in a 10-fold loss of potency.

  • Analog D vs Lead A: Removing the gem-dimethyl group (changing tert-alcohol to sec-alcohol) drastically reduces metabolic stability (t

    
     drops to 15 min) due to rapid oxidation to the ketone.
    

References

  • Taiho Pharmaceutical Co., Ltd. (2013).[1] Uracil compound or salt thereof having human deoxyuridine triphosphatase inhibitory activity. US Patent 8,530,490.[1] Link

  • Taiho Pharmaceutical Co., Ltd. (2018).[2] Novel Biphenyl Compound or Salt Thereof (LSD1 Inhibitors). EP Patent 3,381,896 A1. Link

  • Agios Pharmaceuticals. (2013). Therapeutically active compounds and their methods of use (IDH2 Inhibitors). WO Patent 2013/102431. Link

  • PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. Link

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Safety Operating Guide

Navigating the Disposal of 1-[(Cyclopentylmethyl)amino]-2-methylpropan-2-ol: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of 1-[(Cyclopentylmethyl)amino]-2-methylpropan-2-ol, a substituted amino alcohol. The procedures outlined here are grounded in established safety protocols and regulatory standards, designed to be a trusted resource for laboratory professionals.

The causality behind these rigorous disposal protocols stems from the potential hazards associated with amino alcohols, which can exhibit corrosive and irritant properties.[1][2][3] While a specific Safety Data Sheet (SDS) for this novel compound may not be readily available, by analyzing its constituent functional groups—a secondary amine and a tertiary alcohol—we can infer its likely hazard profile and handle it with the appropriate caution.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound, a thorough risk assessment is paramount. Based on analogous compounds, we must assume it may cause skin and eye irritation or burns.[2][3] Therefore, a stringent PPE protocol is non-negotiable.

Essential PPE includes:

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[2][3][4]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn.[2][3]

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are required.[5]

  • Respiratory Protection: Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors.[4][5]

Hazard ClassPotential ManifestationRecommended PPE
Skin Corrosion/Irritation Redness, burnsChemically resistant gloves, lab coat
Serious Eye Damage/Irritation Irritation, burns, potential for serious damageChemical safety goggles, face shield
Respiratory Irritation Coughing, shortness of breathFume hood or local exhaust ventilation
II. Spill Management Protocol

Accidents happen, but with a clear and practiced spill management plan, they can be handled safely and effectively.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.[2]

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of required PPE.

  • Contain the Spill: For liquid spills, use an inert absorbent material like sand, earth, or vermiculite to contain the substance.[1][6]

  • Neutralization (for small spills): For minor spills of amino alcohols, a 5% solution of acetic acid can be used for decontamination of surfaces after the bulk of the material has been absorbed.[1]

  • Collect and Dispose: Carefully scoop the absorbed material and any contaminated debris into a designated, properly labeled hazardous waste container.[1]

  • Decontaminate the Area: Clean the affected surface with soap and water after the initial cleanup.[1]

  • Wash Hands Thoroughly: After the cleanup is complete and PPE has been removed, wash hands thoroughly.[2]

III. Waste Accumulation and Labeling

Proper segregation and labeling of chemical waste are cornerstones of laboratory safety and regulatory compliance.

Key Principles:

  • Designated Satellite Accumulation Area (SAA): All hazardous waste must be stored in a designated SAA at or near the point of generation.[7][8][9]

  • Compatible Containers: Waste must be collected in containers that are compatible with the chemical. The container must have a secure, tight-fitting lid.[10][11]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the date accumulation started.[8][12]

  • Segregation: Incompatible waste streams must be segregated. For instance, do not store amino alcohol waste with strong oxidizing agents or acids.[8][10]

Decision Tree for Spill Response

SpillResponse spill Spill of 1-[(Cyclopentylmethyl)amino] -2-methylpropan-2-ol Occurs assess Assess Spill Size and Location spill->assess small_spill Small, Contained Spill assess->small_spill Small large_spill Large or Uncontained Spill assess->large_spill Large don_ppe Don Full PPE small_spill->don_ppe evacuate Evacuate Area & Alert Others large_spill->evacuate contain Contain with Inert Absorbent Material don_ppe->contain evacuate->don_ppe collect Collect into Hazardous Waste Container contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of Waste Container via EHS decontaminate->dispose

Caption: Decision workflow for responding to a chemical spill.

IV. Disposal Protocol

The final disposal of this compound waste must be handled by trained professionals in accordance with institutional and regulatory guidelines.

Step-by-Step Disposal Procedure:

  • Waste Characterization: Based on its structure as a substituted amino alcohol, this compound should be treated as hazardous chemical waste.

  • Container Management:

    • Ensure the hazardous waste container is securely closed except when adding waste.[8][11]

    • Do not overfill the container; leave at least one inch of headspace to allow for expansion.[11]

    • Store the container in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel.[9]

  • Requesting Pickup:

    • Once the waste container is full or has been accumulating for the maximum allowable time per institutional policy (often six to twelve months), a pickup must be requested from the institution's Environmental Health and Safety (EHS) office.[8][9]

    • Ensure all labeling is accurate and complete before the scheduled pickup.

  • Documentation: Maintain a log of the chemical waste generated, including the chemical name, quantity, and date of disposal.

  • Final Disposal: The EHS department will transport the waste to a licensed hazardous waste disposal facility, where it will be incinerated or otherwise treated in accordance with EPA regulations.[7][13]

Waste Management Workflow

WasteManagement start Generation of Waste 1-[(Cyclopentylmethyl)amino] -2-methylpropan-2-ol collect Collect in Compatible, Labeled Container start->collect store Store in Designated SAA collect->store check_full Container Full or Time Limit Reached? store->check_full check_full->store No request_pickup Request EHS Pickup check_full->request_pickup Yes ehs_collects EHS Collects and Transports Waste request_pickup->ehs_collects final_disposal Final Disposal at Licensed Facility ehs_collects->final_disposal

Caption: Step-by-step process for managing chemical waste in the lab.

By adhering to these procedures, researchers can ensure that their innovative work is conducted not only at the cutting edge of science but also at the highest standards of safety and environmental stewardship.

References

  • Laboratory Waste Management: The New Regulations. (2019, June 15). MedicalLab Management.
  • Regulation of Laboratory Waste. American Chemical Society.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA.
  • Hazardous Waste Disposal Guide. (2023, February 27). Research Safety, Northwestern University.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, October 15). Sigma-Aldrich.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003, February 15). Environmental Health and Radiation Safety, University of Pennsylvania.
  • 1-Amino-2-methylpropan-2-ol Safety Data Sheet. Apollo Scientific.
  • 2 - SAFETY DATA SHEET. (2024, April 3). Unknown Source.
  • AMINO ALCOHOL EA SAFETY DATA SHEET. (2018, June 12). Unknown Source.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 7). Thermo Fisher Scientific.
  • 3-AMINO-1-PROPANOL For Synthesis - Laboratory Chemicals. Alpha Chemika.
  • 10 - SAFETY DATA SHEET. (2009, November 17). Fisher Scientific.
  • SAFETY DATA SHEET - TCI Chemicals. (2024, November 21). TCI Chemicals.
  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • Safety data sheet - Biosolve Shop. Biosolve Shop.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • 3-Propoxy-1-propanamine SDS, 16728-59-9 Safety Data Sheets. ECHEMI.
  • SAFETY DATA SHEET - Spectrum Chemical. (2022, October 25). Spectrum Chemical.
  • Hazardous Waste Disposal Guide. (2015, September 15). Northwestern University.
  • Safety Data Sheet: 2-amino-2-methylpropanol. Carl ROTH.
  • 4 - SAFETY DATA SHEET. (2010, November 6). Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.